molecular formula C4H2F8 B1305689 1,1,1,2,3,4,4,4-Octafluorobutane CAS No. 75995-72-1

1,1,1,2,3,4,4,4-Octafluorobutane

Número de catálogo: B1305689
Número CAS: 75995-72-1
Peso molecular: 202.05 g/mol
Clave InChI: CFSHSCBNZAKMAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,1,1,2,3,4,4,4-Octafluorobutane ( 75995-72-1) is a fluorinated hydrocarbon of significant interest in industrial and scientific research due to its specific physical properties . This compound, with the molecular formula C₄H₂F₈ and a molecular weight of 202.05 g/mol, is characterized by a boiling point of approximately 33-34 °C . Its structure is defined by the SMILES notation FC(F)(F)C(C(C(F)(F)F)F)F . As a specialized organofluorine compound, its primary research value lies in its potential application as a refrigerant, a blowing agent for polyurethane foams, a propellant, and a precision cleaning agent . The mechanism of action in these applications often involves its phase-change behavior and properties as a dielectric fluid . Researchers also value it as a chemical intermediate or building block in organofluorine chemistry to synthesize more complex molecules . This product is provided with a purity of 95% to 98% . It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment (PPE) in a well-ventilated setting .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,1,1,2,3,4,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSHSCBNZAKMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379668
Record name 2H,3H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75995-72-1
Record name 2H,3H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1,1,2,3,4,4,4-octafluorobutane (CAS RN: 75995-72-1), a partially fluorinated alkane. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, including computed properties and data from analogous compounds, to offer a detailed profile for research and development applications. The guide covers its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and essential safety and handling information.

Introduction

1,1,1,2,3,4,4,4-Octafluorobutane, also known as 2H,3H-perfluorobutane, belongs to the class of hydrofluorocarbons (HFCs).[1] These compounds are characterized by the presence of hydrogen, fluorine, and carbon atoms.[2] The high degree of fluorination in 1,1,1,2,3,4,4,4-octafluorobutane imparts unique properties, including high density, low surface tension, and chemical inertness, making it a compound of interest for various specialized applications. This guide aims to provide a centralized resource of its known and predicted chemical properties to support its use in laboratory and industrial settings.

Molecular and Physicochemical Properties

The fundamental properties of 1,1,1,2,3,4,4,4-octafluorobutane are summarized in the table below. These values are a combination of information from safety data sheets and computed data from chemical databases.

PropertyValueSource
Molecular Formula C₄H₂F₈[1]
Molecular Weight 202.05 g/mol [1]
CAS Number 75995-72-1[1]
Synonyms 2H,3H-Perfluorobutane[1]
Boiling Point 33-34 °C
Density 1.454 g/cm³ (estimate)
Appearance Colorless liquefied gas

Molecular Structure:

The structure of 1,1,1,2,3,4,4,4-octafluorobutane consists of a four-carbon chain with eight fluorine atoms and two hydrogen atoms. The IUPAC name clearly indicates the positions of the fluorine atoms.

Caption: 2D structure of 1,1,1,2,3,4,4,4-octafluorobutane.

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on computational models and analysis of similar fluorinated compounds. These predictions are valuable for the identification and characterization of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1,1,1,2,3,4,4,4-octafluorobutane, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The ¹H NMR spectrum is expected to be complex due to coupling with adjacent fluorine atoms. The two hydrogen atoms are in different chemical environments and will therefore exhibit distinct signals. Each signal will be split by the neighboring fluorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each of the four carbon atoms in unique chemical environments. The chemical shifts will be significantly influenced by the number of attached fluorine atoms, with carbons bonded to more fluorine atoms appearing further downfield.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of 1,1,1,2,3,4,4,4-octafluorobutane is expected to show multiple signals corresponding to the different fluorine environments. The coupling between non-equivalent fluorine atoms and between fluorine and hydrogen atoms will lead to complex splitting patterns.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1,2,3,4,4,4-octafluorobutane will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. C-H stretching vibrations will appear around 2900-3000 cm⁻¹. The absence of other functional group absorptions would be characteristic of this saturated, partially fluorinated alkane.

Mass Spectrometry (MS)

In a mass spectrum, 1,1,1,2,3,4,4,4-octafluorobutane would exhibit a molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would be characterized by the loss of fluorine atoms, hydrogen atoms, and various fluorinated carbon fragments. Common fragments would include [M-F]⁺, [M-HF]⁺, and ions corresponding to CF₃⁺ (m/z 69) and other CₓFᵧ⁺ fragments.

Reactivity and Chemical Behavior

Perfluorinated and highly fluorinated alkanes are generally characterized by their chemical inertness. This is attributed to the strength of the C-F bond, the strongest single bond in organic chemistry, and the steric shielding of the carbon backbone by the fluorine atoms.

Thermal Stability: 1,1,1,2,3,4,4,4-Octafluorobutane is expected to be thermally stable. At elevated temperatures, decomposition would likely proceed via the elimination of hydrogen fluoride (HF) or through C-C bond cleavage. The thermal decomposition of similar hydrofluorocarbons has been studied and often results in the formation of smaller fluorinated alkenes.

Reactivity with Nucleophiles and Electrophiles: Due to the electron-withdrawing nature of the fluorine atoms, the C-H bonds in 1,1,1,2,3,4,4,4-octafluorobutane are slightly acidic, though not typically reactive towards common bases. The molecule is generally resistant to attack by nucleophiles and electrophiles under normal conditions. Reactions would likely require harsh conditions or the use of highly reactive reagents.

Synthesis

The synthesis of specifically substituted hydrofluorocarbons can be challenging. General methods for the synthesis of such compounds often involve:

  • Fluorination of a hydrocarbon precursor: This can be achieved using various fluorinating agents, although controlling the regioselectivity can be difficult.

  • Addition of HF to a fluorinated alkene: This is a common method for introducing hydrogen and fluorine across a double bond.

  • Reduction of a more highly fluorinated precursor: For example, the reduction of a perfluoroalkene or a compound containing a C-Cl or C-Br bond.

A plausible synthetic route to 1,1,1,2,3,4,4,4-octafluorobutane could involve the controlled addition of hydrogen to a corresponding octafluorobutene isomer.

start Octafluorobutene Isomer reagent + H₂ / Catalyst start->reagent product 1,1,1,2,3,4,4,4-Octafluorobutane reagent->product

Caption: Generalized synthetic pathway.

Safety and Handling

As a liquefied gas, 1,1,1,2,3,4,4,4-octafluorobutane presents specific handling and safety considerations.

Hazards:

  • Gas under pressure: May explode if heated.

  • Asphyxiant: In high concentrations, it can displace oxygen and cause rapid suffocation.

  • Skin and eye irritant: Direct contact with the liquid or rapidly expanding gas can cause frostbite and irritation.

  • Thermal decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen fluoride.

Handling Precautions:

  • Use only in well-ventilated areas.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection if ventilation is inadequate.

  • Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Secure cylinders to prevent them from falling or being knocked over.

  • Ground all equipment when transferring the product to prevent static discharge.

Experimental Workflow for Handling Liquefied Gases:

cluster_prep Preparation cluster_transfer Transfer cluster_post Post-Transfer A Ensure Adequate Ventilation B Wear Appropriate PPE A->B C Secure Gas Cylinder B->C D Connect Regulator and Transfer Line C->D E Purge Transfer Line D->E F Cool Receiving Vessel (if necessary) E->F G Slowly Open Cylinder Valve to Transfer Liquid F->G H Close Cylinder Valve G->H I Vent Transfer Line Safely H->I J Store Cylinder Properly I->J

Caption: General experimental workflow for handling liquefied gases.

Conclusion

References

  • ACS Publications. (2020, April 27). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics.
  • PubChem. (n.d.). 1,1,1,2,2,4,4,4-Octafluorobutane.
  • MDPI. (2022, January 19).
  • Guidechem. (n.d.). 1,1,1,2,2,3,3,4-OCTAFLUOROBUTANE 662-35-1 wiki.
  • PubChem. (n.d.). 1,1,1,2,3,4,4,4-Octafluoro-2,3-bis(trifluoromethyl)butane.
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). 1,1,1,3,3,4,4,4-Octafluoro-2-[3-fluoro-2,3-bis(trifluoromethyl)oxiran-2-yl]butan-2-ol.
  • Wiley Online Library. (2022, June 6). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples.
  • arXiv. (n.d.). Rapid prediction of NMR spectral properties with quantified uncertainty.
  • PubChem. (n.d.). 2H,3H-Perfluorobutane.
  • NIST. (n.d.). Cyclobutane, octafluoro-. NIST Chemistry WebBook.
  • CORE. (n.d.). Thermodynamic Properties of Liquid Carbon Tetrafluoride.
  • NMRDB.org. (n.d.). Predict all NMR spectra.
  • NIST. (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. NIST Chemistry WebBook.
  • Wiley Online Library. (2019, November 12). Breaking Carbon–Fluorine Bonds with Main Group Nucleophiles.
  • Journal of Physical and Chemical Reference Data. (2009, October 15). Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 2. Ideal Gas Properties.
  • University of Vienna. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2H,3H-Octafluorobutane.
  • ACS Publications. (n.d.).
  • ResearchG
  • US EPA. (2023, November 1). Butane, 1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)-.
  • Consolidated Sciences. (n.d.). Octafluorocyclobutane.
  • LOCKSS. (n.d.). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -.
  • Wiley Online Library. (n.d.).
  • US EPA. (2023, November 1).
  • Benchchem. (n.d.). Theoretical NMR Spectra Prediction for 2-Fluoropentane: An In-depth Technical Guide.
  • ResearchGate. (2015, November 16). Thermodynamic properties and transport coefficients of high-temperature CO 2 thermal plasmas mixed with C 2 F 4.
  • MPG.PuRe. (n.d.). Enhancing NMR Signals in Liquids by Fluorine-19 Overhauser Dynamic Nuclear Polarization (DNP)
  • Wiley Online Library. (2020, September 11). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines.
  • ResearchGate. (2006, August 29). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

Sources

The Architecture of 1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1): A Technical Whitepaper on Synthesis, Thermodynamics, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As the regulatory landscape phases out ozone-depleting substances (ODS), third-generation hydrofluorocarbons (HFCs) have become critical to advanced industrial and scientific applications. 1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1), also designated as HFC-338mee or 2H,3H-Octafluorobutane, represents a highly specialized fluorocarbon [1]. By replacing specific C–Cl bonds with C–F and C–H bonds, this molecule achieves an Ozone Depletion Potential (ODP) of zero [2] while maintaining the high density and low surface tension required for precision solvent extraction, vapor degreasing, and specialty refrigerant blends.

This whitepaper provides a rigorous, field-proven guide to the physicochemical profiling, catalytic synthesis, and self-validating application protocols of CAS 75995-72-1 for researchers and drug development professionals.

Thermodynamic & Physicochemical Profiling

The utility of HFC-338mee is dictated by its unique thermodynamic properties. The presence of eight fluorine atoms creates a dense electron cloud that shields the carbon backbone, resulting in exceptional chemical stability and low intermolecular forces. This manifests as a low boiling point relative to its molecular weight and near-zero flammability.

Quantitative Property Matrix
PropertyValueCausality / Scientific Significance
Molecular Formula C₄H₂F₈The 2H,3H configuration provides atmospheric degradation pathways, preventing infinite atmospheric accumulation.
Molecular Weight 202.05 g/mol High molecular mass contributes to its high liquid density, ideal for displacing particulate soils in degreasing.
Boiling Point 26.7 °C (at 760 mmHg)Allows the compound to exist as a volatile liquid at room temperature, minimizing the energy required for vaporization in thermal cycles [1].
Density 1.453 g/cm³High specific gravity ensures phase separation from water and rapid penetration into complex micro-geometries.
Vapor Pressure 716 mmHg (at 25 °C)High vapor pressure drives rapid evaporation, leaving zero residue—critical for proteomics and semiconductor cleaning [1].
Refractive Index 1.247Low refractive index is characteristic of highly fluorinated compounds due to low polarizability.

Catalytic Synthesis Mechanics

The synthesis of HFC-338mee requires precise control over reduction pathways to prevent hydrodefluorination (the unwanted cleavage of C–F bonds). The industry standard approach involves the catalytic hydrogenation of perfluoro-2-butene.

Mechanistic Causality

Palladium supported on alumina (Pd/Al₂O₃) is selected as the catalyst because palladium provides the optimal d-band electron density for the homolytic cleavage of H₂ gas. Unlike harsher reducing agents, Pd facilitates the selective reduction of the C=C double bond without providing enough activation energy to break the highly stable C–F bonds (bond dissociation energy ~485 kJ/mol).

Synthesis A Perfluoro-2-butene (Precursor) C Catalytic Hydrogenation (H2 Addition) A->C Reactant Feed B Pd/Al2O3 Catalyst (Active Sites) B->C Surface Activation D 1,1,1,2,3,4,4,4-Octafluorobutane (Target: CAS 75995-72-1) C->D Selective Reduction E GC-FID Validation (Purity >99.5%) D->E Continuous Sampling

Catalytic hydrogenation pathway for HFC-338mee synthesis.

Protocol 1: Self-Validating Catalytic Hydrogenation

This protocol utilizes a closed-loop feedback mechanism to ensure absolute conversion without over-reduction.

  • Catalyst Activation: Load 5 wt% Pd/Al₂O₃ into a tubular flow reactor. Purge with inert N₂ for 30 minutes, followed by reduction with H₂ gas at 150 °C.

    • Causality: Pre-reduction strips passivating surface oxides, maximizing the active Pd(0) surface area for hydrogen dissociation.

  • Reactant Introduction: Feed perfluoro-2-butene and H₂ gas into the reactor at a precisely metered 1:1.05 molar ratio. Maintain the reactor bed at 100 °C.

    • Causality: A 5% stoichiometric excess of H₂ drives the thermodynamic equilibrium toward complete saturation while preventing the deep hydrodefluorination that triggers at >150 °C [3].

  • Closed-Loop Validation: Route the reactor effluent through an inline Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Validation Step: The system must continuously calculate the area under the curve (AUC) for the alkene precursor. If unreacted perfluoro-2-butene exceeds 0.1%, the system automatically decreases the space velocity (increases residence time). This establishes a self-correcting, self-validating synthesis loop.

  • Product Isolation: Pass the validated effluent through a condenser chilled to -10 °C. Because the boiling point of HFC-338mee is 26.7 °C, it quantitatively condenses into the collection vessel while the excess H₂ safely vents.

Application Workflows: Precision Vapor Degreasing

In drug development hardware preparation and proteomics research, eliminating cross-contamination is paramount. HFC-338mee is utilized as a specialty solvent due to its azeotrope-forming capabilities and low latent heat of vaporization [4].

Workflow S1 Boiling Sump (26.7 °C Vaporization) S2 Vapor Zone (Condensation on Target) S1->S2 Thermal Shift S3 Rinse Phase (Distillate Flushing) S2->S3 Solvation S4 Drying Phase (Rapid Evaporation) S3->S4 Extraction Val Val S4->Val Mass Balance Check

Vapor degreasing workflow utilizing CAS 75995-72-1.

Protocol 2: Self-Validating Solvent Extraction
  • Solvent Boiling: Introduce HFC-338mee into the boiling sump of a two-sump vapor degreaser. Apply heat to maintain a steady boil at 26.7 °C.

  • Vapor Blanket Establishment: Engage the primary cooling coils to create a dense, stable vapor blanket above the boiling liquid.

    • Causality: The high vapor density of HFC-338mee (heavier than air) ensures the vapor remains contained within the cooling zone, displacing oxygen and preventing solvent loss.

  • Component Immersion: Lower the contaminated components (e.g., chromatography hardware) into the vapor zone. The temperature differential causes the pure solvent vapor to condense directly onto the cooler parts.

  • Solvation and Flushing: Allow the condensed liquid to dissolve organic residues. Because the liquid is continuously formed from pure vapor, the parts are constantly flushed with uncontaminated solvent.

  • Gravimetric Validation: Remove the parts to the drying zone.

    • Validation Step: Weigh a designated control component on an analytical balance (±0.01 mg) before and after the cycle. A mass delta of zero confirms complete evaporation, while a swab analyzed via FTIR confirms the total absence of hydrocarbon contaminants, validating the cycle's efficacy.

Environmental & Safety Dynamics

While HFC-338mee solves the ozone depletion crisis (ODP = 0), as a Senior Application Scientist, one must account for its Global Warming Potential (GWP) and handling hazards. The molecule's C–F bonds absorb strongly in the infrared region, giving it a long atmospheric lifetime [2].

Hazard Mitigation Protocol

According to standardized Safety Data Sheets (SDS), CAS 75995-72-1 is classified as a liquefied gas under pressure [5].

  • Inhalation Risks: It can cause respiratory irritation (STOT SE 3) and, in confined spaces, act as an asphyxiant by displacing oxygen.

  • Thermal Decomposition: If exposed to temperatures exceeding 250 °C or open flames, the molecule undergoes thermal cracking, releasing highly toxic hydrogen fluoride (HF) gas.

  • Engineering Controls: All experimental setups utilizing HFC-338mee must be conducted under local exhaust ventilation (LEV) equipped with continuous oxygen monitors. In the event of an atmospheric drop below 19.5% O₂, the system must trigger an automatic abort sequence, shutting down solvent heaters and maximizing exhaust flow.

References

  • Kirsch, P., et al. "Fluorocarbon Refrigerants and their Syntheses: Past to Present." Chemical Reviews, American Chemical Society. Available at:[Link]

  • European Patent Office. "PARTIALLY FLUORINATED ALKANES HAVING A TERTIARY STRUCTURE - EP 0536266 B1." Available at:[Link]

  • Google Patents. "Octafluorobutane compositions - US5654264A.

Synthesis Pathways for 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee): A Technical Blueprint for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,2,3,4,4,4-Octafluorobutane (commonly designated as HFC-338mee) is a third-generation hydrofluorocarbon (HFC) characterized by its zero ozone depletion potential (ODP) and robust thermal stability. With a molecular weight of 202.05 g/mol and a boiling point of approximately 26.0°C[1], it is highly valued as a specialty solvent, expansion agent, and component in advanced refrigerant blends[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing on the causality of reaction conditions and the implementation of self-validating experimental systems . This whitepaper details the two primary industrial and laboratory synthesis pathways for HFC-338mee: the catalytic hydrogenation of perfluoro-2-butene and the gas-phase fluorination of HCFC-336mdd.

Pathway A: Catalytic Hydrogenation of Perfluoro-2-butene

The most direct and high-yielding route to HFC-338mee involves the addition of hydrogen gas across the double bond of perfluoro-2-butene (CF₃CF=CFCF₃)[2].

Mechanistic Causality

The reduction of highly fluorinated alkenes is thermodynamically favorable but kinetically sensitive. The primary challenge is preventing hydrodefluorination —a side reaction where the catalyst cleaves the C-F bond, replacing fluorine with hydrogen and generating corrosive HF. To mitigate this, Palladium supported on Alumina (Pd/Al₂O₃) is the catalyst of choice. Palladium possesses optimal d-band electron density to dissociatively adsorb H₂ without over-activating the ultra-strong C-F bonds (bond dissociation energy ~485 kJ/mol).

PathwayA N1 Perfluoro-2-butene (CF3CF=CFCF3) N3 Catalytic Reactor (Pd/Al2O3, 100-150°C) N1->N3 N2 Hydrogen Gas (H2) (1.2x Stoichiometric) N2->N3 N4 Crude HFC-338mee + Unreacted H2 N3->N4 Hydrogenation N5 Fractional Distillation (Condensation & Separation) N4->N5 N6 Pure HFC-338mee (>98% Yield) N5->N6 Purification

Workflow for the catalytic hydrogenation of perfluoro-2-butene to HFC-338mee.

Self-Validating Experimental Protocol
  • Reactor Preparation: Pack a continuous-flow Hastelloy tube reactor with 0.5% wt Pd/Al₂O₃ catalyst.

    • Rationale: Hastelloy prevents trace metal leaching that could poison the catalyst, while the low Pd loading prevents localized thermal runaway.

  • Catalyst Activation: Purge the system with N₂ for 30 minutes, followed by a steady flow of H₂ at 150°C for 2 hours to reduce the Pd surface to its active metallic state.

  • Reaction Phase: Introduce perfluoro-2-butene and H₂ gas at a molar ratio of 1:1.2. Maintain the reactor bed temperature strictly between 100°C and 150°C.

    • Rationale: The 20% stoichiometric excess of H₂ drives the equilibrium toward complete saturation. Exceeding 150°C exponentially increases the rate of hydrodefluorination[2].

  • Validation & Quality Control: Route the effluent through an in-line Gas Chromatography-Mass Spectrometry (GC-MS) loop. The target product must present a molecular ion peak at m/z 202[1].

    • Self-Correction Loop: If the system detects peaks at m/z 182 (indicating loss of HF), the automated controller must immediately throttle the reactor heating jacket, reducing the temperature by 5°C increments until the byproduct is suppressed.

  • Purification: Condense the effluent at -10°C. Perform fractional distillation to isolate HFC-338mee (b.p. 26.0°C).

Pathway B: Gas-Phase Fluorination of HCFC-336mdd

An alternative industrial route relies on the halogen exchange of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (HCFC-336mdd) using anhydrous hydrogen fluoride (HF)[3]. The precursor, HCFC-336mdd, is typically synthesized via the chlorination of E-1,1,1,4,4,4-hexafluoro-2-butene[4].

Mechanistic Causality

Replacing secondary chlorine atoms with fluorine in a heavily fluorinated backbone is notoriously difficult. The adjacent electron-withdrawing -CF₃ groups strengthen the C-Cl bonds and sterically hinder nucleophilic attack. Therefore, this reaction requires aggressive gas-phase conditions and a robust Lewis acid catalyst. Pelletized chromia (Cr₂O₃), when pre-treated with HF, forms a highly active CrF₃/CrOF surface that polarizes the C-Cl bond, facilitating an S_N2-like halogen exchange[3].

PathwayB M1 HCFC-336mdd (CF3CHClCHClCF3) M3 Gas-Phase Reactor (Pelletized Chromia, 300°C) M1->M3 M2 Anhydrous HF (5x Molar Excess) M2->M3 M4 Crude HFC-338mee + HCl + HF M3->M4 Halogen Exchange M5 Aqueous Scrubbing & Molecular Sieves M4->M5 M6 Pure HFC-338mee (Target Isomer) M5->M6 Purification

Gas-phase fluorination workflow of HCFC-336mdd via halogen exchange.

Self-Validating Experimental Protocol
  • Reactor Preparation: Utilize an Inconel 600 reactor packed with pelletized chromia (Cr₂O₃) catalyst.

    • Rationale: Inconel is mandatory to withstand the highly corrosive combination of anhydrous HF and HCl at elevated temperatures.

  • Catalyst Fluorination: Pre-treat the catalyst by passing anhydrous HF over the bed at 300°C for 12 hours. The exothermic release of water indicates the conversion of Cr₂O₃ to active CrF₃.

  • Reaction Phase: Vaporize HCFC-336mdd and mix with anhydrous HF at a molar ratio of 1:5. Feed the mixture into the reactor maintained at 250°C – 350°C.

    • Rationale: The massive excess of HF acts as both a reactant to drive the equilibrium forward (Le Chatelier's Principle) and a thermal diluent to manage the heat of reaction.

  • Validation & Quality Control: Monitor the effluent continuously via Fourier Transform Infrared (FTIR) spectroscopy.

    • Self-Correction Loop: The disappearance of the C-Cl stretching frequency (600-800 cm⁻¹) validates conversion. If intermediate under-fluorinated species (e.g., HCFC-337) exceed 2% spectral area, the system must automatically increase the HF feed ratio and extend residence time to force the reaction to completion.

  • Purification: Pass the crude gas through a packed column circulating aqueous KOH to neutralize HCl and unreacted HF. Dry the organic phase over 3Å molecular sieves and fractionally distill.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate synthetic route based on available infrastructure and precursor economics, the following table summarizes the critical parameters of both pathways.

ParameterPathway A: Catalytic HydrogenationPathway B: Gas-Phase Fluorination
Primary Precursor Perfluoro-2-butene (CF₃CF=CFCF₃)HCFC-336mdd (CF₃CHClCHClCF₃)
Reagent Hydrogen Gas (H₂)Anhydrous Hydrogen Fluoride (HF)
Catalyst System 0.5% Pd/Al₂O₃Pelletized Chromia (Cr₂O₃ / CrF₃)
Operating Temperature 100°C – 150°C250°C – 350°C
Reactor Material Stainless Steel / HastelloyInconel / Hastelloy C (HF resistant)
Primary Byproducts Trace hydrodefluorinated alkanesHCl gas, under-fluorinated intermediates
Scalability High (Continuous flow, high yield)Moderate (Requires aggressive scrubbing)

Conclusion

The synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee) requires rigorous control over reaction kinetics to prevent unwanted defluorination or incomplete halogen exchange. While the catalytic hydrogenation of perfluoro-2-butene offers a cleaner profile and milder conditions[2], the gas-phase fluorination of HCFC-336mdd remains a viable industrial alternative when integrated into existing chlorofluorocarbon manufacturing streams[3]. By implementing the self-validating analytical loops detailed above, researchers can ensure high-purity yields suitable for advanced pharmaceutical and material science applications.

References

  • Title: Octafluorobutane compositions - US5654264A Source: Google Patents URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: Ozone Secretariat (UNEP)
  • Title: Processes for producing z-1,1,1,4,4,4-hexafluorobut-2-ene and intermediates for producing same - WO2020206335A1 Source: Google Patents URL

Sources

Thermodynamic Properties of 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee): A Technical Guide for Pharmaceutical and Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward environmentally sustainable and thermodynamically optimized propellants and solvents in pharmaceutical drug development has placed a spotlight on highly fluorinated alkanes. Among these, 1,1,1,2,3,4,4,4-Octafluorobutane, designated as HFC-338mee (CAS: 75995-72-1), emerges as a critical specialty fluid[1]. With a unique boiling point slightly above standard room temperature, HFC-338mee bridges the gap between a volatile solvent and a low-pressure aerosol propellant[2].

For drug development professionals—particularly those engineering Metered-Dose Inhalers (MDIs) or utilizing subcritical fluid extraction—understanding the thermodynamic properties of HFC-338mee is non-negotiable. Its phase behavior directly dictates aerosol atomization energy, droplet size distribution, and the physical stability of active pharmaceutical ingredient (API) suspensions.

Core Thermodynamic Properties

Accurate thermodynamic data is the foundation of formulation engineering. The table below synthesizes the critical quantitative parameters of HFC-338mee, allowing researchers to input baseline values into predictive equations of state (e.g., PC-SAFT).

Table 1: Fundamental Thermodynamic Properties of HFC-338mee

PropertyValueUnitMethod/Condition
Molecular Formula C₄H₂F₈--
Molecular Weight 202.05 g/mol -
Normal Boiling Point 33.0 - 34.0°Cat 1 atm (101.3 kPa)
Liquid Density ( ρ ) 1.454g/cm³Estimated at 25 °C
Refractive Index 1.2470-Estimated at 20 °C
Vapor Pressure Low/ModeratekPaHighly temperature-dependent

(Data aggregated from chemical property databases and patent literature[1],[3])

Causality in Drug Development: Why Thermodynamics Matter

As an application scientist, I emphasize that in MDI formulation, the propellant is not merely a vehicle; it is the primary energy source for aerosolization. The thermodynamic profile of HFC-338mee influences clinical efficacy through three distinct mechanisms:

  • Vapor Pressure ( Psat​ ) and Plume Dynamics: HFC-338mee acts as a vapor pressure depressant when blended with high-pressure propellants (like HFC-134a). By lowering the total vapor pressure of the blend, formulators can reduce the plume velocity. A slower plume decreases unwanted oropharyngeal deposition, ensuring a higher fraction of the API reaches the deep lung.

  • Liquid Density ( ρL​ ) and Suspension Stability: The density of HFC-338mee (~1.454 g/cm³) is relatively high[1]. In suspension MDIs, matching the density of the liquid propellant blend to the solid density of the micronized API particles is governed by Stokes' Law. Minimizing the density differential prevents rapid sedimentation or creaming, thereby ensuring dose content uniformity throughout the canister's lifespan.

  • Latent Heat of Vaporization ( ΔHvap​ ): Fluorocarbons typically possess low latent heats. A controlled ΔHvap​ prevents the "cold freon effect"—a phenomenon where the freezing impact of the aerosol on the back of the patient's throat causes them to prematurely halt inhalation.

MDI_Logic Thermo HFC-338mee Thermodynamics VP Vapor Pressure (P_sat) Thermo->VP LHV Latent Heat of Vaporization (ΔH_vap) Thermo->LHV Dens Liquid Density (ρ_L) Thermo->Dens Plume Aerosol Plume Velocity & Duration VP->Plume Drop Droplet Size Distribution (MMAD) VP->Drop LHV->Drop Dose Dose Uniformity & Suspension Stability Dens->Dose

Figure 1: Logical causality between HFC-338mee thermodynamic properties and MDI performance.

Phase Equilibria and Azeotropic Behavior

A critical challenge in blended propellants is zeotropic fractionation. If a blend fractionates as vapor is released from the MDI valve, the composition of the remaining liquid phase changes. This alters the vapor pressure and the delivered dose over time.

HFC-338mee is documented to form azeotropic or azeotrope-like compositions with various co-solvents (e.g., cyclopentane) and other HFCs[4],[3]. An azeotropic blend acts as a single pure component during phase transition, ensuring that the vapor pressure and solvent polarity remain constant from the first actuation to the last.

Experimental Protocols: Self-Validating Thermodynamic Profiling

To utilize HFC-338mee in predictive thermodynamic models, highly accurate empirical data is required. The following protocols are designed as self-validating systems to eliminate systemic errors before data is applied to formulation engineering.

Protocol 1: Isochoric Vapor Pressure Measurement

Objective: Determine the saturation vapor pressure of HFC-338mee across a temperature range of 273.15 K to 323.15 K. Self-Validation Mechanism: We employ a closed-loop isothermal isochoric method. By measuring pressure during both stepwise heating and stepwise cooling, any thermal hysteresis or residual non-condensable gases (NCGs) are immediately exposed. If the heating and cooling curves deviate by >0.05%, the system flags a leak or incomplete degassing, invalidating the run.

Step-by-Step Methodology:

  • Cell Evacuation: Evacuate the equilibrium cell to a high vacuum (< 10⁻³ Pa) using a turbomolecular pump.

  • Degassing: Subject the HFC-338mee sample to at least three freeze-pump-thaw cycles in liquid nitrogen to remove dissolved atmospheric gases.

  • Loading: Inject the degassed sample into the isochoric cell.

  • Thermal Equilibration: Submerge the cell in a highly stable liquid thermostatic bath. Allow the temperature to stabilize (±0.01 K) for 2 hours per setpoint.

  • Measurement: Record the pressure using a calibrated quartz pressure transducer.

  • Hysteresis Check: Repeat measurements in descending temperature order. Compare Psat​ values at identical isotherms to verify system integrity.

Protocol 2: High-Precision Density Measurement

Objective: Measure the liquid density of HFC-338mee to inform suspension stability models. Self-Validation Mechanism: Using a vibrating U-tube densitometer, the protocol incorporates a dual-reference validation. The period of oscillation is calibrated against ultra-pure water and vacuum. A tertiary check using a known standard (e.g., n-heptane) is run before and after the HFC-338mee sample. If the drift exceeds 10⁻⁵ g/cm³, the cell is automatically subjected to a cleaning cycle and recalibration.

Step-by-Step Methodology:

  • Calibration: Calibrate the U-tube with dry air (vacuum) and degassed ultra-pure water at the target temperature.

  • Injection: Introduce HFC-338mee into the U-tube using a gas-tight syringe, ensuring no microbubbles are trapped in the measurement node.

  • Oscillation Measurement: Excite the U-tube and measure the period of oscillation ( τ ).

  • Calculation: Convert τ to density ( ρ ) using the instrument's specific calibration constants.

  • Validation: Purge the cell, run the n-heptane standard, and verify the density matches literature values.

VLE_Workflow Start System Evacuation & Degassing (< 10^-3 Pa) Load Inject HFC-338mee & Co-Solvent into Cell Start->Load Equilibrate Thermal Equilibration (Isothermal Bath ±0.01 K) Load->Equilibrate Measure Record Total Pressure (Pressure Transducer) Equilibrate->Measure Sample Sample Vapor & Liquid Phases via ROLSSI Valve Measure->Sample Analyze Composition Analysis (Gas Chromatography) Sample->Analyze Validate Thermodynamic Consistency (Gibbs-Duhem Check) Analyze->Validate

Figure 2: Step-by-step experimental workflow for Vapor-Liquid Equilibrium measurement.

References

  • US20040149954A1 - Azeotropic compositions of cyclopentane Source: Google Patents URL
  • US5654264A - Octafluorobutane compositions Source: Google Patents URL

Sources

Phase Behavior and Vapor Pressure Dynamics of 2H,3H-Perfluorobutane (HFC-338mee): A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Grounding

2H,3H-Perfluorobutane, systematically designated as 1,1,1,2,3,4,4,4-octafluorobutane and industrially recognized as HFC-338mee, is a highly specialized third-generation hydrofluorocarbon (HFC)[1]. Following the global phase-out of ozone-depleting chlorofluorocarbons (CFCs), HFC-338mee has emerged as a critical fluid in advanced scientific applications. In pharmaceutical formulation and drug development, its unique thermophysical properties make it an exceptional candidate for non-reactive extraction solvents, specialized aerosol propellants in metered-dose inhalers (MDIs), and heat transfer media in lyophilization processes[2][3].

Structurally, HFC-338mee ( CF3​−CHF−CHF−CF3​ ) relies entirely on highly stable C–F and C–H bonds. This specific molecular architecture eliminates ozone depletion potential (ODP = 0) while maintaining a moderate boiling point that is highly advantageous for vapor-liquid phase transitions at ambient temperatures[1][4].

Table 1: Core Thermophysical Properties of HFC-338mee
PropertyValueScientific Context
Molecular Formula C4​H2​F8​ Highly fluorinated aliphatic chain
Molecular Weight 202.05 g/mol Determines vapor density profiles[4]
Normal Boiling Point (1 atm) 26.0 °CIdeal for low-pressure phase transitions[4]
Critical Temperature ( Tc​ ) 148.5 °CUpper limit for VLE modeling[4]
Critical Pressure ( Pc​ ) 2.48 MPaDefines the supercritical boundary[4]
Ozone Depletion Potential 0.000Environmentally benign alternative[1][4]

Phase Behavior and Azeotropic Dynamics

The phase behavior of HFC-338mee is defined by its highly sensitive vapor-liquid equilibrium (VLE) profile. Because its normal boiling point (26.0 °C) sits precisely at standard ambient room temperature, its vapor pressure is acutely responsive to minor thermal fluctuations.

A critical feature of HFC-338mee in industrial and pharmaceutical formulation is its propensity to form binary azeotropic or azeotrope-like mixtures with co-solvents (e.g., cyclopentane)[3]. In drug delivery systems, maintaining a constant vapor pressure as the liquid propellant depletes is paramount for consistent dosing. An azeotrope-like composition is thermodynamically defined by its resistance to fractionation during phase transition. If a mixture undergoes a 50 wt% evaporation (vapor leakage) and the residual liquid's vapor pressure deviates by less than 10% from its initial state, the mixture is functionally azeotropic[5][6].

VLE_Workflow Start Initial Mixture (HFC-338mee + Co-solvent) Equilibrate Thermodynamic Equilibration (25°C) Start->Equilibrate MeasureP1 Measure Initial Vapor Pressure (P1) Equilibrate->MeasureP1 Evaporate Evaporate 50 wt% of Liquid Phase MeasureP1->Evaporate MeasureP2 Measure Final Vapor Pressure (P2) Evaporate->MeasureP2 Analyze Calculate ΔP (|P1 - P2| / P1) MeasureP2->Analyze Decision ΔP < 10%? Analyze->Decision Azeotrope Azeotrope-like Behavior Confirmed Decision->Azeotrope Yes Zeotrope Zeotropic Behavior Decision->Zeotrope No

Thermodynamic workflow for validating azeotropic behavior via the 50 wt% vapor leakage protocol.

Vapor Pressure Profiling & Thermodynamic Modeling

Accurate prediction of HFC-338mee's vapor pressure and liquid density requires robust thermodynamic modeling. While traditional cubic equations of state (such as the Peng-Robinson EoS) provide excellent baseline VLE envelopes, high-precision pharmaceutical applications demand more granular models.

For highly fluorinated chains like HFC-338mee, Lattice-Hole theory-based equations (e.g., the Sanchez-Lacombe or Simha-Somcynsky EoS) are vastly superior for modeling liquid density[7]. These models account for the free volume ("holes") within the liquid lattice, accurately capturing the non-ideal compressibility and molecular packing of pure refrigerants under varying pressures[7].

Phase_Modeling Data Experimental p-V-T Data (Isoteniscope/Resonator) EoS Equation of State (EoS) Selection Data->EoS Lattice Lattice-Hole Theory (Liquid Density) EoS->Lattice Peng Peng-Robinson EoS (Vapor Pressure) EoS->Peng Regress Parameter Regression (Critical T, P, Acentric Factor) Lattice->Regress Peng->Regress Predict Phase Boundary & Vapor Pressure Curve Regress->Predict

Computational pathway for modeling phase boundaries and vapor pressure using Equations of State.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic check to prevent data corruption from environmental variables.

Protocol 1: High-Precision Static Vapor Pressure Measurement

Purpose: To determine the absolute vapor pressure of pure HFC-338mee across a temperature gradient without interference from non-condensable gases.

  • Sample Preparation & Degassing: Introduce 50 mL of high-purity HFC-338mee into a heavy-walled glass isoteniscope cell.

    • Causality: Dissolved atmospheric gases (e.g., N2​ , O2​ ) exert partial pressures that artificially inflate the total vapor pressure reading. Degassing is mandatory.

  • Freeze-Pump-Thaw Cycling: Submerge the cell in liquid nitrogen until the sample is completely frozen. Evacuate the headspace to <10−3 Torr using a turbomolecular pump. Isolate the cell and thaw to room temperature. Repeat this cycle three times.

    • Validation: The cycle is complete when the baseline pressure over the frozen solid remains constant, indicating zero residual non-condensable gas.

  • Isothermal Equilibration: Submerge the cell in a precision-controlled liquid bath ( ±0.01 °C). Begin at 10.0 °C and increase in 5.0 °C increments.

  • Data Acquisition: At each setpoint, allow 30 minutes for thermal equilibration.

    • Validation: Equilibrium is verified when the absolute pressure transducer reading fluctuates by less than ±0.05 kPa over a 10-minute continuous monitoring window.

Protocol 2: Azeotropic Vapor Leakage Fractionation Test

Purpose: To validate the azeotrope-like phase behavior of HFC-338mee blends (e.g., with cyclopentane) at 25 °C[5][6].

  • Initial Charging: Charge a stainless-steel volumetric cylinder with a known mass of the target HFC-338mee mixture.

  • Baseline Measurement: Equilibrate the cylinder in a 25.0 °C thermostatic bath. Record the initial equilibrium vapor pressure ( Pinitial​ ).

  • Controlled Leakage: Open the fine-metering valve to slowly bleed the vapor phase into a cryogenic recovery trap.

    • Causality: Bleeding from the vapor phase forces the liquid to continuously re-equilibrate. If the mixture is zeotropic, the more volatile component escapes faster, altering the liquid composition and drastically dropping the vapor pressure. If it is azeotropic, the vapor and liquid compositions match, keeping pressure stable[5].

  • Mass Monitoring: Continuously monitor the cylinder's mass via a high-capacity analytical balance. Halt the vapor bleed exactly when 50.0 wt% of the initial charge has been removed.

  • Final Measurement: Re-equilibrate the cylinder at 25.0 °C and record the final vapor pressure ( Pfinal​ ).

  • Analysis: Calculate the pressure shift: ΔP=Pinitial​∣Pinitial​−Pfinal​∣​×100 . If ΔP<10% , the mixture is validated as azeotrope-like[5].

References

  • 1998 REPORT OF THE REFRIGERATION, AIR CONDITIONING AND HEAT PUMPS TECHNICAL OPTIONS COMMITTEE 1998 Assessment Source: UNEP (Ozone Secretariat) URL:[Link]

  • Octafluorobutane compositions - US5654264A Source: Google Patents URL
  • Azeotropic compositions of cyclopentane - US20040149954A1 Source: Google Patents URL
  • Fluorocarbon Refrigerants and their Syntheses: Past to Present Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Liquid Density Modeling of Pure Refrigerants Using Four Lattice-Hole Theory Based Equations of State Source: Physical Chemistry Research URL:[Link]

Sources

The Genesis of a Cooler World: A Technical History of Hydrofluorocarbons

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The narrative of chemical innovation is often a story of progress, a relentless pursuit of solutions to the pressing challenges of the day. The history of hydrofluorocarbons (HFCs) is a compelling chapter in this story, born from an urgent need to protect our planet's stratospheric ozone layer. This guide delves into the discovery and historical development of HFCs, providing a technical exploration of their synthesis, the scientific rationale behind their creation, and the subsequent environmental considerations that have shaped their trajectory. As we stand at a new crossroads, transitioning to the next generation of refrigerants, a thorough understanding of the HFC journey offers invaluable insights into the intricate dance between chemical discovery, industrial application, and environmental stewardship.

The Precursors: A Legacy of Refrigerants and an Emerging Crisis

The late 19th and early 20th centuries witnessed the dawn of mechanical refrigeration, a technology that would revolutionize food preservation, air conditioning, and countless industrial processes. Early refrigerants were a volatile cohort of compounds, including ammonia (NH₃), sulfur dioxide (SO₂), and methyl chloride (CH₃Cl).[1] While effective, these substances were often toxic, flammable, or both, leading to a demand for safer alternatives.

The 1930s heralded a breakthrough with the development of chlorofluorocarbons (CFCs) by Thomas Midgley, Jr. and his team at General Motors.[2][3][4] Marketed under the trade name Freon, CFCs were non-toxic, non-flammable, and highly stable, making them ideal refrigerants.[4] Their use expanded rapidly, becoming ubiquitous in refrigerators, air conditioners, and as propellants in aerosol cans.

However, the very stability that made CFCs so desirable proved to be their environmental undoing. In 1974, chemists Mario Molina and F. Sherwood Rowland published a landmark paper revealing that CFCs could persist in the atmosphere long enough to reach the stratosphere, where they would be broken down by solar radiation, releasing chlorine atoms.[4] These chlorine atoms were found to catalytically destroy ozone (O₃), a molecule that shields the Earth from harmful ultraviolet radiation.[4] The subsequent discovery of the Antarctic ozone hole in the 1980s provided stark confirmation of this theory, creating a global environmental crisis.

The international response was swift and decisive. The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, mandated a phase-out of CFCs and other ozone-depleting substances.[4][5] This created an urgent need for a new class of refrigerants that were effective, safe, and, most importantly, ozone-friendly.

The Dawn of HFCs: A Halogenated Solution

The chemical industry rose to the challenge, focusing on a new class of compounds: hydrofluorocarbons (HFCs). HFCs are organic compounds containing hydrogen, fluorine, and carbon atoms. Crucially, they lack the chlorine atom present in CFCs, meaning they do not contribute to ozone depletion.[6] Their development was a concerted effort by major chemical companies, including DuPont, ICI, AlliedSignal, and Atochem.

One of the first and most prominent HFCs to be commercialized was 1,1,1,2-tetrafluoroethane (HFC-134a) . It emerged as a leading replacement for CFC-12 in a wide range of applications, particularly in automotive air conditioning and domestic refrigeration.[1][7] The synthesis of HFC-134a and other key HFCs often involves the fluorination of chlorinated hydrocarbons, a process that has been refined over the years.

The Chemistry of HFC Synthesis: The Swarts Reaction and Beyond

A cornerstone of industrial fluorocarbon synthesis is the Swarts reaction , which involves the exchange of chlorine atoms for fluorine atoms using a fluorine source, typically anhydrous hydrogen fluoride (HF), and a catalyst.[2][8] Antimony pentachloride (SbCl₅) or a mixture of antimony tri- and pentahalides are classic catalysts for this transformation.[9]

The industrial production of HFCs often employs multi-step processes. For instance, the synthesis of HFC-134a can be achieved through the fluorination of trichloroethylene.[6]

Experimental Protocol: Conceptual Two-Step Synthesis of HFC-134a from Trichloroethylene

Step 1: Synthesis of 1,1,1-trifluoro-2-chloroethane (HCFC-133a)

  • Reactants: Trichloroethylene (C₂HCl₃) and anhydrous hydrogen fluoride (HF).

  • Catalyst: A suitable fluorination catalyst, such as a chromium-based catalyst.

  • Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures.

  • Reaction: C₂HCl₃ + 3HF → C₂H₂F₃Cl + 2HCl

  • Purification: The product stream is purified to separate HCFC-133a from unreacted starting materials and byproducts.

Step 2: Synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a)

  • Reactants: 1,1,1-trifluoro-2-chloroethane (HCFC-133a) and anhydrous hydrogen fluoride (HF).

  • Catalyst: A fluorination catalyst, which can be the same or different from the one used in the first step.

  • Conditions: This step is also typically a vapor-phase reaction at high temperatures.

  • Reaction: C₂H₂F₃Cl + HF → C₂H₂F₄ + HCl

  • Purification: The final product, HFC-134a, is separated and purified from the reaction mixture.

Other important HFCs are synthesized through various fluorination routes. For example, difluoromethane (HFC-32) and pentafluoroethane (HFC-125) , key components of the refrigerant blend R-410A, are also produced through the fluorination of chlorinated methane and ethane precursors, respectively. Patents from this era detail the use of catalysts such as antimony halides and fluorinated chromium oxides for these transformations.[10]

G cluster_0 Precursor Generation cluster_1 Fluorination cluster_2 Purification & Separation Chlorinated Hydrocarbon Chlorinated Hydrocarbon Reactor Reactor Chlorinated Hydrocarbon->Reactor Hydrogen Fluoride (HF) Hydrogen Fluoride (HF) Hydrogen Fluoride (HF)->Reactor Catalyst (e.g., SbCl5) Catalyst (e.g., SbCl5) Catalyst (e.g., SbCl5)->Reactor Distillation Column Distillation Column Reactor->Distillation Column Final HFC Product Final HFC Product Distillation Column->Final HFC Product

Commercialization and Applications: A New Generation of Refrigerants

The 1990s saw the widespread commercialization of HFCs as direct replacements for CFCs in a multitude of applications. Their desirable properties, including low toxicity, non-flammability, and good thermodynamic performance, made them attractive alternatives.

RefrigerantChemical NameBoiling Point (°C)Common Applications
HFC-134a 1,1,1,2-Tetrafluoroethane-26.3Automotive air conditioning, domestic refrigerators, chillers
HFC-32 Difluoromethane-51.7Component of R-410A, increasingly used as a standalone refrigerant in air conditioning
HFC-125 Pentafluoroethane-48.1Component of refrigerant blends (e.g., R-410A, R-404A), fire suppression
R-410A Blend (50% HFC-32, 50% HFC-125)-51.4 (bubble pt.)Residential and commercial air conditioning
R-404A Blend (44% HFC-125, 52% HFC-143a, 4% HFC-134a)-46.5 (bubble pt.)Commercial refrigeration

The adoption of HFCs was a critical step in the successful implementation of the Montreal Protocol and the subsequent healing of the ozone layer. However, a new environmental concern was on the horizon.

A New Environmental Challenge: The Global Warming Potential of HFCs

While HFCs have an ozone depletion potential (ODP) of zero, they are potent greenhouse gases.[6] Their strong carbon-fluorine bonds absorb infrared radiation, contributing to the warming of the atmosphere. The metric used to compare the warming effect of different greenhouse gases is the Global Warming Potential (GWP), which measures the heat-trapping ability of a gas relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years.

The high GWP of many HFCs became a growing concern as their atmospheric concentrations increased. This led to international efforts to control their production and consumption.

Refrigerant ClassExampleODP (Ozone Depletion Potential)GWP (100-year)Atmospheric Lifetime (years)
CFC CFC-12110,900100
HCFC HCFC-220.0551,81012
HFC HFC-134a01,43014
HFC R-410A02,088Blend
HFO HFO-1234yf0<10.03 (days)

Data sourced from various IPCC reports and refrigerant manufacturers.[11][12][13][14]

G CFCs CFCs HCFCs HCFCs CFCs->HCFCs Montreal Protocol (1987) Ozone Depletion HFCs HFCs HCFCs->HFCs Phase-out of HCFCs Ozone Depletion HFOs HFOs HFCs->HFOs Kigali Amendment (2016) Global Warming Potential

The Kigali Amendment and the Future: The Rise of HFOs

In 2016, the international community took a significant step to address the climate impact of HFCs by adopting the Kigali Amendment to the Montreal Protocol .[5] This legally binding agreement calls for a gradual phase-down of the production and consumption of HFCs. This has spurred the development and adoption of a fourth generation of fluorinated refrigerants: hydrofluoroolefins (HFOs) .

HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon. The presence of a carbon-carbon double bond makes them more reactive in the atmosphere, resulting in very short atmospheric lifetimes and, consequently, very low GWPs. For example, HFO-1234yf , a replacement for HFC-134a in automotive air conditioning, has a GWP of less than 1.

The transition to HFOs and other low-GWP alternatives, such as natural refrigerants like carbon dioxide and hydrocarbons, marks the next chapter in the story of refrigerants. This ongoing evolution underscores the continuous need for innovation in the chemical sciences to meet the dual challenges of technological advancement and environmental sustainability.

Conclusion

The discovery and development of hydrofluorocarbons represent a pivotal moment in the history of industrial chemistry and environmental science. As a direct response to the ozone crisis, HFCs enabled a rapid and effective transition away from ozone-depleting substances, demonstrating the power of international cooperation and scientific innovation. However, the story of HFCs also serves as a crucial reminder of the complex and often unforeseen environmental consequences of new technologies. The subsequent recognition of their high global warming potential has ushered in a new era of refrigerant development, focused on minimizing climate impact. For researchers, scientists, and professionals in drug development, where controlled temperature environments are often critical, understanding this historical and technical trajectory provides a vital context for making informed decisions about sustainable practices and technologies. The journey from CFCs to HFCs and now to HFOs is a testament to the adaptive and forward-looking nature of the scientific community in its quest for a cooler and more sustainable world.

References

  • Banks, R. E., & Smart, B. E. (2000). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
  • Carrier Corporation. (2019, May 10). The History of An Air Conditioner. Air Control.
  • European Fluorocarbons Technical Committee. (n.d.). Global Warming Potential. Fluorocarbons.org.
  • European Environment Agency. (2007, February 15). ODP values for ozone-depleting substances and GWP values for F-gases.
  • Google Patents. (n.d.). CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane.
  • Google Patents. (n.d.). EP1148039A1 - A process for the production of CHF3 (HFC-23).
  • Google Patents. (n.d.). US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane.
  • Google Patents. (n.d.). US6235950B1 - Method of making hydrofluorocarbons.
  • Google Patents. (n.d.). US7214839B2 - Method of making hydrofluorocarbons.
  • Intergovernmental Panel on Climate Change. (2014). Climate Change 2014: Synthesis Report.
  • NDL Industries. (2025, March 14). Comparison Table.
  • rMix. (2024, September 16).
  • Refrigerant HQ. (2018, July 1). R-134a Refrigerant History.
  • ResearchGate. (n.d.).
  • Shecco. (n.d.). Real GWP: 20 years vs. 100 years.
  • UNEP. (2011).
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  • Wikipedia. (n.d.). List of refrigerants.
  • Zaelke, D., & Borgford-Parnell, N. (2016, October 10).
  • Banks, R. E., & Tatlow, J. C. (1996). Organofluorine Chemistry. Springer.
  • Molina, M. J., & Rowland, F. S. (1974). Stratospheric sink for chlorofluoromethanes: chlorine atom-catalysed destruction of ozone.
  • Velders, G. J., Andersen, S. O., Daniel, J. S., Fahey, D. W., & McFarland, M. (2007). The importance of the Montreal Protocol in protecting climate. Proceedings of the National Academy of Sciences, 104(12), 4814-4819.
  • Calm, J. M. (2008). The next generation of refrigerants–Historical review, considerations, and outlook.
  • Midgley, T., & Henne, A. L. (1930). Organic Fluorides as Refrigerants. Industrial & Engineering Chemistry, 22(5), 542-545.
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Methodological & Application

Topic: 1,1,1,2,3,4,4,4-Octafluorobutane as a Refrigerant for Laboratory Cryostats

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a refrigerant is a critical determinant of performance, safety, and environmental compliance for laboratory cryostats. This document serves as a detailed technical guide for the use of 1,1,1,2,3,4,4,4-octafluorobutane (designated as R-338pcc) in these systems. We provide an in-depth analysis of its physicochemical properties, material compatibility, and thermodynamic characteristics, which underscore its suitability as a replacement for older, less environmentally friendly refrigerants. A comprehensive, step-by-step protocol for system charging is provided, emphasizing safety and operational integrity. This guide is intended to empower laboratory personnel with the expertise to leverage R-338pcc for achieving stable, low-temperature conditions essential for critical sample preservation and analysis.

Introduction: A Paradigm Shift in Cryogenic Refrigerants

The precise, low-temperature control afforded by laboratory cryostats is fundamental to a vast range of scientific applications, from frozen tissue sectioning in histopathology to low-temperature reaction chemistry in drug development. The performance of these instruments is inextricably linked to the thermodynamic properties of the refrigerant circulating within their cooling systems. For decades, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were the refrigerants of choice. However, their profound negative impact on the stratospheric ozone layer and high global warming potential (GWP) have led to their phase-out under international agreements like the Montreal Protocol.

This has catalyzed the search for high-performance, environmentally benign alternatives. 1,1,1,2,3,4,4,4-octafluorobutane (C4H2F8) has emerged as a strong candidate for such specialized low-temperature applications. It is a fluorinated hydrocarbon that offers excellent thermodynamic performance with zero Ozone Depletion Potential (ODP). While its GWP is not negligible, it represents a significant reduction compared to many legacy refrigerants it is designed to replace. This application note provides the foundational knowledge and practical protocols for the effective and safe implementation of 1,1,1,2,3,4,4,4-octafluorobutane in a laboratory setting.

Core Properties and Technical Specifications

The utility of 1,1,1,2,3,4,4,4-octafluorobutane as a cryostat refrigerant is rooted in its specific physical, chemical, and safety characteristics. A thorough understanding of these properties is the causal basis for its selection and for the procedural steps outlined later in this document.

Physicochemical and Environmental Data

The properties summarized below dictate the operating pressures, temperatures, and overall efficiency of the refrigeration cycle. Its non-flammable nature and zero ODP are critical advantages in a laboratory environment.

Table 1: Physicochemical and Environmental Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

PropertyValueSource
Chemical Formula C4H2F8SynQuest Labs[1]
Molar Mass 202.05 g/mol PubChem[2]
Boiling Point (1 atm) -6 °CUACJ Corp.[3]
Freezing Point -39 °CUACJ Corp.[3]
Vapor Pressure 2052 mmHg @ 21.1 °CUACJ Corp.[3]
Ozone Depletion Potential (ODP) 0Inferred from chemical class
Global Warming Potential (GWP, 100-yr) Not definitively established for this isomer; similar fluorocarbons range widely.
Synonyms 2H,3H-PerfluorobutaneSynQuest Labs[1]
CAS Number 75995-72-1SynQuest Labs[1]
Safety and Handling

1,1,1,2,3,4,4,4-octafluorobutane is classified as a liquefied gas under pressure and may explode if heated.[1] While it has low acute toxicity, it can act as a simple asphyxiant by displacing oxygen in the air.[4]

  • Primary Hazards: The main physical hazard is the risk of container rupture if exposed to heat.[3][5] Direct contact with the liquid phase can cause frostbite.[3][6]

  • Inhalation: High concentrations may cause respiratory irritation, dizziness, and difficulty breathing.[1][3] In case of exposure, the individual should be moved to fresh air immediately.[3][6]

  • Personal Protective Equipment (PPE): Safety goggles or a face shield, and insulated gloves are mandatory when handling the liquid to protect against frostbite.[4][5] Standard laboratory attire, including a lab coat and closed-toe shoes, is also required.

Material Compatibility: Ensuring System Integrity

The long-term reliability of a cryostat's refrigeration system is contingent upon the chemical compatibility of the refrigerant with its constituent materials. Incompatible pairings can lead to the degradation of seals, hoses, and other components, resulting in refrigerant leaks and system failure. 1,1,1,2,3,4,4,4-octafluorobutane, as a fluorocarbon, is compatible with most metals and elastomers commonly used in refrigeration systems. However, it is crucial to verify compatibility, especially for older systems that may have been designed for use with CFC or HCFC refrigerants.

Table 2: Material Compatibility Profile

Material ClassCompatible MaterialsNotes
Metals Aluminum, Brass, Copper, Carbon Steel, Stainless SteelCompatibility is generally good with these common system metals.[7]
Elastomers (Seals & Gaskets) Fluoroelastomer (FKM, Viton™), PTFE, Neoprene, ButylThese materials show good resistance to fluorinated hydrocarbons. Always test under actual service conditions.[8]
Plastics Polyvinylidene Fluoride (PVDF), Polypropylene (PP), Polyethylene (PE)Many common plastics are suitable for use.[9]

Causality: The choice of these materials is based on their resistance to swelling, embrittlement, or chemical degradation when exposed to fluorinated compounds. Using an incompatible material, such as natural rubber, could lead to a loss of sealing integrity. It is always best practice to consult the cryostat manufacturer's specifications or a comprehensive chemical compatibility chart before introducing a new refrigerant.[7][10]

Protocol: Retrofitting and Charging a Cryostat System

This section provides a detailed, step-by-step methodology for charging a laboratory cryostat with 1,1,1,2,3,4,4,4-octafluorobutane. This protocol is a self-validating system; successful completion of each phase (e.g., holding a vacuum) is a prerequisite for moving to the next, ensuring system integrity.

This procedure must be performed by trained personnel in a well-ventilated area. [1]

Essential Equipment
  • Refrigerant recovery machine and cylinder

  • Two-stage vacuum pump capable of achieving <500 microns

  • Refrigerant manifold gauge set

  • Electronic refrigerant scale

  • Electronic leak detector

  • Cylinder of 1,1,1,2,3,4,4,4-octafluorobutane

  • Appropriate PPE (safety goggles, insulated gloves)

Step-by-Step Procedure
  • System Recovery: If the cryostat contains an existing refrigerant charge, it must be completely recovered into a designated recovery cylinder using a refrigerant recovery machine. It is illegal and harmful to the environment to vent refrigerants into the atmosphere.

  • System Evacuation (Dehydration): This is the most critical step to ensure system longevity and performance. Moisture and non-condensable gases (like air) left in the system can lead to the formation of acids and ice, causing blockages and compressor failure.[11]

    • Connect the manifold gauge set to the cryostat's low and high-side service ports.

    • Connect the center hose of the manifold to the vacuum pump.

    • Open both manifold valves and start the vacuum pump.

    • Evacuate the system until the vacuum level is below 500 microns (0.67 mbar).

    • Close the manifold valves and turn off the pump. Let the system stand for at least 30 minutes to ensure it holds the vacuum. A rise in pressure indicates a leak that must be located and repaired before proceeding.[11]

  • Refrigerant Charging by Weight: The most accurate method for charging a system is by weight, using the manufacturer's specified charge amount.[12]

    • Place the cylinder of 1,1,1,2,3,4,4,4-octafluorobutane on the electronic scale and record the initial weight.

    • Connect the manifold's center hose to the refrigerant cylinder.

    • Briefly loosen the connector at the manifold to purge air from the charging hose with a small amount of refrigerant vapor, then tighten.

    • With the cryostat off , open the low-side valve on the manifold to allow refrigerant vapor to flow into the system until the pressure equalizes with the cylinder.

    • To add the remaining charge, the refrigerant must be added as a liquid. Invert the refrigerant cylinder.

    • Crucially, liquid refrigerant must be added very slowly, or "throttled," into the low-side of the system to prevent liquid from entering the compressor, which can cause severe damage.[13] Open and close the low-side manifold valve intermittently to control the flow.

    • Monitor the weight on the scale. Once the specified amount of refrigerant has been added, close the cylinder valve and the manifold valve.

  • System Start-up and Performance Verification:

    • Disconnect the charging hose from the refrigerant cylinder.

    • Turn on the cryostat and allow the system to run and stabilize for 15-20 minutes.

    • Monitor the operating pressures and temperatures. Check the superheat and subcooling values and compare them to the manufacturer's specifications for the given operating conditions to confirm an optimal charge.

    • Use an electronic leak detector to carefully check all fittings and service ports for any potential leaks.

    • Once confirmed, disconnect the manifold gauges and securely replace the caps on the service ports.

G cluster_prep Phase 1: Preparation cluster_evac Phase 2: Evacuation & Leak Check cluster_charge Phase 3: Refrigerant Charging cluster_verify Phase 4: Verification A Wear Required PPE (Goggles, Gloves) B Recover Existing Refrigerant (If Applicable) A->B C Connect Manifold Gauge Set & Vacuum Pump B->C D Start Vacuum Pump E Evacuate System to <500 Microns D->E F Isolate Pump & Hold Vacuum (30 min minimum) E->F G Leak Detected? (Pressure Rises) F->G H Locate & Repair Leak G->H Yes I Connect Refrigerant Cylinder (on scale) & Purge Hose G->I No H->D Re-Evacuate J Charge with Vapor (System Off) I->J K Invert Cylinder & Throttle Liquid Charge to Correct Weight J->K L Close Valves & Disconnect K->L M Start Cryostat & Stabilize N Verify Operating Pressures (Superheat/Subcooling) M->N O Perform Final Leak Check N->O

Caption: Cryostat refrigerant charging workflow.

Troubleshooting and Performance

SymptomPotential CauseCorrective Action
Inadequate Cooling Insufficient refrigerant chargePerform a thorough leak check, repair any leaks, and recharge the system to the correct weight.
Non-condensable gases (air) in the systemThe system was improperly evacuated. Recover the charge, evacuate to <500 microns, and recharge.[11]
Compressor Runs Continuously System overchargedAn overcharged system leads to high pressures and inefficiency. Recover refrigerant to the correct specified weight.
Ice Formation on Suction Line Low refrigerant charge or restricted airflowCheck for leaks and correct charge. Ensure cryostat condenser fins are clean and have adequate airflow.

Conclusion

1,1,1,2,3,4,4,4-octafluorobutane (R-338pcc) represents a technically sound and environmentally responsible choice for refrigerant in modern laboratory cryostats. Its favorable thermodynamic properties, combined with zero ODP and good material compatibility, allow for efficient and reliable low-temperature operation. By adhering to the rigorous, safety-conscious protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their critical temperature-sensitive workflows while maintaining compliance with environmental standards.

References

  • Matheson Tri-Gas, Inc. (2008). Octafluorocyclobutane - Material Safety Data Sheet.
  • Compressed Gas Association. (1998). Octafluorocyclobutane - Material Safety Data Sheet.
  • Airgas. (2010). Octafluorocyclobutane - Safety Data Sheet.
  • UACJ Corp. (2010). Octafluorocyclobutane - Safety Data Sheet.
  • HVAC School. (n.d.). Refrigerant charging-step by step procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,4,4,4-Octafluoro-2,3-bis(trifluoromethyl)butane. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). butane, 1,4-dibromo-1,1,2,2,3,3,4,4-octafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Starget. (2022, September 27). 8 Refrigerant Charge Methods You Need. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,2,4,4,4-Octafluorobutane. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACHR News. (2024, March 31). Best Practices For Charging With Liquid Refrigerant. Retrieved from [Link]

  • HVAC Know It All. (2025, January 6). Charging Refrigeration Systems. Retrieved from [Link]

  • ESCO Institute. (n.d.). Refrigerant Charging And Service Procedures For Air Conditioning. Retrieved from [Link]

  • University of Pretoria. (n.d.). Isothermal Vapor−Liquid Equilibrium Data for the 1,1,2,3,3,3-Hexafluoroprop-1-ene and 1,1,2,2,3,3,4,4-octafluorocyclobutane binary system. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024, June 12). Bubble Point Measurements of cis-1,1,1,4,4,4-Hexafluorobutene [R-1336mzz(Z)] + trans-1,2-Dichloroethene [R-1130(E)] mixtures. OSTI.gov. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Parker Hannifin Corporation. (n.d.). Compatibility Tables for Gases, Fluids, Solids. Retrieved from [Link]

  • Air Liquide. (n.d.). Material Compatibility. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of 2H,3H-Perfluorobutane – Complex Spin Systems and Fluorinated Matrix Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H,3H-Perfluorobutane (1,1,1,2,3,4,4,4-octafluorobutane, CAS 75995-72-1) is a highly fluorinated short-chain hydrofluorocarbon (HFC) that has emerged as a critical asset in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers and drug development professionals, this molecule serves a dual, high-value purpose. First, its dense, asymmetrical spin-coupling network makes it a premier model compound for evaluating multi-dimensional NMR pulse sequences and heteronuclear decoupling efficiency. Second, its unique physicochemical properties position it as a specialized co-solvent and internal reference standard for the quantitative 19 F NMR (qNMR) analysis of fluoro-organics, including per- and polyfluoroalkyl substances (PFAS).

This application note provides a comprehensive guide to the mechanistic behavior of 2H,3H-perfluorobutane in an NMR environment and outlines self-validating protocols for its use in advanced spectral analysis.

Mechanistic Insights: The Spin System of 2H,3H-Perfluorobutane

The structure of 2H,3H-perfluorobutane ( CF3​−CHF−CHF−CF3​ ) presents a fascinating challenge for NMR spectroscopists. The presence of two protons along the otherwise fluorinated carbon backbone disrupts the molecular symmetry, resulting in extreme multiplicity in both the 1 H and 19 F spectra 1.

In the absence of heteronuclear decoupling, the 1 H spectrum does not merely present a simple doublet of doublets. Instead, the spin system operates as a complex AA′XX′M3​M3′​ network. Each proton experiences strong geminal coupling to its directly attached fluorine ( 2JHF​ ), vicinal coupling to the adjacent proton ( 3JHH​ ), and multiple vicinal couplings to adjacent secondary and primary fluorines ( 3JHF​ ). Fluorine binds strongly to other 19 F nuclides placed as far as six bonds away, and also binds to adjacent carbon atoms and 1 H nuclei 2.

In the 19 F spectrum, the primary ( CF3​ ) and secondary (CHF) alkyl fluorides experience vastly different shielding environments, typically spanning a wide chemical shift range from -75 ppm to -220 ppm 1. This wide dispersion is highly beneficial, as individual fluorine groups can be analyzed separately to extract precise scalar coupling constants without severe signal overlap.

SpinCoupling cluster_H 1H Nuclei cluster_F_sec 19F Nuclei (Secondary) cluster_F_pri 19F Nuclei (Primary) H2 1H (C2) H3 1H (C3) H2->H3 3J(H,H) F2 19F (C2) H2->F2 2J(H,F) F3 19F (C3) H2->F3 3J(H,F) CF3_1 19F (C1) H2->CF3_1 3J(H,F) F2->F3 3J(F,F) F2->CF3_1 3J(F,F) CF3_4 19F (C4)

Diagram 1: Spin-coupling network of 2H,3H-Perfluorobutane illustrating critical J-coupling pathways.

Applications in High-Resolution NMR

Model System for Probe Calibration and Decoupling Optimization

Because of its dense spin system, 2H,3H-perfluorobutane is utilized to calibrate dual-tuned ( 1 H/ 19 F) NMR probes. The Larmor frequency of 19 F (e.g., 470.5 MHz on a 500 MHz spectrometer) is extremely close to that of 1 H. This proximity requires specialized probes with high-isolation filters to prevent RF bleed-over. The ability to completely collapse the complex 1 H multiplet of 2H,3H-perfluorobutane into a simplified spectrum using 19 F broadband decoupling (e.g., GARP or WALTZ-16) serves as a direct, self-validating test of the probe's decoupling bandwidth and efficiency.

Specialty Matrix and Reference for Untargeted PFAS qNMR

The analytical chemistry community is increasingly turning to 19 F NMR for the untargeted screening of PFAS pollution, as the technique detects all fluorinated species without interference from hydrogen- or carbon-based matrices 3. Highly fluorinated compounds often exhibit poor solubility in standard deuterated NMR solvents. Using an HFC like 2H,3H-perfluorobutane provides a "like-dissolves-like" environment for perfluorinated chains, ensuring sharp, well-resolved NMR lines. Furthermore, its distinct CF3​ and CHF resonances act as internal chemical shift references and quantitation standards 3.

Experimental Protocols

Protocol A: High-Resolution 1D NMR Mapping & Probe Validation

Objective: Validate 1 H/ 19 F probe isolation and heteronuclear decoupling efficiency using 2H,3H-perfluorobutane 4.

  • Sample Preparation: Prepare a 10% (v/v) solution of 2H,3H-perfluorobutane in Acetone- d6​ . The deuterated solvent provides the lock signal, while the dilution minimizes radiation damping effects common in neat fluorinated liquids.

  • Probe Tuning and Matching (Critical Step): Tune the inner coil to 1 H and the outer coil to 19 F (or vice versa depending on probe architecture). Causality: Precise matching minimizes reflected RF power, which is strictly necessary to prevent probe arcing during high-power decoupling and to ensure a uniform B1​ field.

  • 1 H Acquisition (Coupled): Acquire a standard 1D 1 H spectrum (zg30 pulse program). Observe the highly complex, broad multiplet arising from the 2J , 3JHF​ , and 3JHH​ couplings.

  • 1 H Acquisition (Decoupled): Switch to a 1 H{ 19 F} pulse sequence (e.g., zgig). Apply a GARP decoupling composite pulse on the 19 F channel.

  • Validation: A successful decoupling experiment will collapse the complex 1 H multiplet into a sharp, easily interpretable signal (often a singlet or simple doublet depending on the exact stereochemistry and residual 3JHH​ ), validating the probe's RF isolation.

Protocol B: Untargeted PFAS qNMR using 2H,3H-Perfluorobutane Matrix

Objective: Quantify unknown PFAS contaminants using 2H,3H-perfluorobutane as a matrix and internal standard.

  • Matrix Preparation: Dissolve the extracted PFAS sample in a precisely known volume of 2H,3H-perfluorobutane. Add 10% D2​O (in a coaxial insert) to provide the NMR lock without introducing solvent suppression artifacts.

  • T1​ Relaxation Measurement: Run an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing 19 F nucleus in the mixture.

  • qNMR Acquisition:

    • Set the relaxation delay ( D1​ ) to ≥5×T1​ (often 10–15 seconds for CF3​ groups). Causality: Failing to allow full T1​ recovery leads to incomplete longitudinal magnetization return, causing severe under-quantification of the signal integral 3.

    • Use a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR).

    • Apply backward linear prediction during processing to remove acoustic probe ringing, a common baseline artifact in 19 F NMR caused by fluorinated components (like PTFE) inside the probe body.

  • Quantification: Integrate the target PFAS signals relative to the known integral of the 2H,3H-perfluorobutane CF3​ resonance.

qNMR_Workflow N1 Sample Prep (Analyte + HFC Matrix) N2 Probe Tuning (1H & 19F Channels) N1->N2 N3 T1 Relaxation Measurement N2->N3 N4 qNMR Acquisition (D1 > 5xT1) N3->N4 N5 Signal Processing & Integration N4->N5

Diagram 2: Self-validating workflow for untargeted PFAS qNMR analysis using an HFC matrix.

Data Presentation

Table 1: Predicted NMR Spectral Parameters for 2H,3H-Perfluorobutane

NucleusPositionChemical Shift RangeExpected Multiplicity (Coupled)Primary Coupling Drivers
1 H C2, C34.5 – 5.5 ppmComplex Multiplet 2JHF​ , 3JHF​ , 3JHH​
19 F C1, C4 ( CF3​ )-70 to -85 ppmComplex Multiplet 3JHF​ , 3JFF​
19 F C2, C3 (CHF)-200 to -220 ppmComplex Multiplet 2JHF​ , 3JHF​ , 3JFF​

Table 2: Optimized qNMR Acquisition Parameters for 19 F Analysis

ParameterRecommended SettingMechanistic Justification
Pulse Angle 90∘ Maximizes transverse magnetization for optimal SNR.
Relaxation Delay ( D1​ ) >5×T1​ (Typically 10-15 s)Ensures >99.3% recovery of longitudinal magnetization for strict quantitative accuracy.
Spectral Width (SW) ≥250 ppmCaptures the massive chemical shift dispersion of fluorine (-55 ppm to -225 ppm).
Decoupling Inverse Gated 1 H DecouplingRemoves 1 H- 19 F splitting to simplify integration while preventing Nuclear Overhauser Effect (NOE) enhancements that skew quantitation.

References

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from: [Link]

  • ChemRxiv. qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from:[Link]

  • PubChem (NIH). 2H,3H-Perfluorobutane | C4H2F8 | CID 2775712. Retrieved from:[Link]

Sources

Application Note: Utilizing 1H,4H-Octafluorobutane (C4H2F8) as an Advanced Heat Transfer Fluid in Chemical Reactors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition towards high-efficiency, non-flammable heat transfer fluids (HTFs) in pharmaceutical and chemical synthesis is critical for managing highly exothermic reactions.[1] (also known industrially as HFC-338pcc) has emerged as a superior dielectric fluid for precision temperature control. This application note details the physicochemical rationale, quantitative performance data, and a self-validating protocol for integrating C4H2F8 into jacketed chemical reactors.

Physicochemical Profiling & Causality

The selection of an HTF dictates the thermal limits and safety margins of a chemical process. The use of C4H2F8 is grounded in several key physicochemical properties:

  • Thermal Stability & Boiling Point: With a boiling point of approximately to [2], C4H2F8 is highly volatile yet thermally stable. Causality: This specific boiling point allows the fluid to be utilized in single-phase liquid cooling for sub-ambient reactions, or dual-phase (evaporative) cooling for high-heat-flux exothermic reactions. If a reaction spikes in temperature, the fluid undergoes localized phase change in the jacket, absorbing the massive latent heat of vaporization to instantly quench thermal runaway.

  • Dielectric & Non-Flammable Nature: Unlike traditional hydrocarbon or silicone oils, C4H2F8 is a highly fluorinated [3], rendering it entirely non-flammable and electrically insulating. Causality: This eliminates fire hazards in the event of a jacket rupture or leak, especially when operating near high-voltage process analytical technology (PAT) sensors.

  • Low Surface Tension & High Density: The fluid features a high liquid density of [2] and exceptionally low kinematic viscosity. Causality: High density improves momentum transfer during pumping, while low surface tension allows the fluid to penetrate micro-channels within advanced reactor jackets, maximizing the heat transfer coefficient (HTC) and eliminating localized hot spots.

Quantitative Data: Thermophysical Comparison

The following table summarizes the thermophysical advantages of C4H2F8 against traditional industry-standard heat transfer fluids.

Property1H,4H-Octafluorobutane (C4H2F8)Silicone Oil (Standard)Ethylene Glycol/Water (50:50)
Boiling Point (°C) 44.8 - 45.0> 200~ 107
Density (g/mL at 25°C) 1.5600.961.07
Kinematic Viscosity (cSt) < 1.0 (Very Low)10 - 50 (High)~ 3.0 (Medium)
Flammability Non-flammableCombustibleNon-flammable
Heat Transfer Mechanism Single & Two-PhaseSingle-Phase OnlySingle-Phase Only
Dielectric Property High (Insulator)High (Insulator)Low (Conductive)

Experimental Workflow & Protocol

The following methodology outlines the integration of C4H2F8 into a jacketed reactor. Every step is designed as a self-validating system to ensure process safety and data integrity.

Phase 1: System Integrity & Validation
  • Step 1: Pressure Decay Testing

    • Action: Seal the reactor jacket and chiller loop. Pressurize the system with dry Nitrogen (N2) to 3.0 bar. Monitor the pressure gauge for 30 minutes.

    • Causality: C4H2F8 has a high vapor pressure. Any micro-leaks will result in rapid fluid evaporation and a critical loss of cooling capacity during an active reaction.

    • Self-Validation: The system is validated for use only if the pressure drop is < 0.1 bar over the 30-minute window.

  • Step 2: Vacuum Moisture Purge

    • Action: Pull a vacuum (< 10 mbar) on the jacket loop for 45 minutes to evacuate residual N2 and atmospheric moisture.

    • Causality: Water contamination in a fluorocarbon system can freeze at the expansion valve during sub-zero cooling cycles, causing catastrophic flow blockages.

    • Self-Validation: The vacuum gauge must hold steady at < 10 mbar for 15 minutes after the pump is isolated, confirming a completely anhydrous environment.

Phase 2: Fluid Charging & Verification
  • Step 3: Hermetic Pumping of C4H2F8

    • Action: Connect the C4H2F8 reservoir to a hermetically sealed magnetic drive pump. Pump the fluid into the chiller-jacket loop until the sight glass indicates 80% volumetric capacity.

    • Causality: A magnetic drive pump is strictly required because traditional mechanical seals will degrade and leak highly volatile fluorocarbons.

  • Step 4: Fluid Density Verification

    • Action: Extract a 5 mL aliquot from the system's sampling port. Measure the density using a digital oscillating U-tube density meter at 25 °C.

    • Self-Validation: The density meter must read exactly [2] (± 0.005). Any deviation instantly flags the presence of residual cleaning solvents or improper fluid grade, halting the process before the reaction begins.

Phase 3: Operational Circulation & Two-Phase Tuning
  • Step 5: PID Controller Initialization

    • Action: Set the chiller to a baseline setpoint of 10 °C. Engage the circulation pump at a flow rate of 5 L/min.

    • Causality: Establishing a high-velocity baseline flow ensures turbulent conditions within the jacket, which is mathematically required to optimize the convective heat transfer coefficient.

  • Step 6: Thermal Mapping & Feedback Loop

    • Action: Introduce a simulated exothermic load (e.g., an internal electrical calibration heater) into the reactor. Monitor the ΔT between the jacket inlet and outlet.

    • Self-Validation: The PID controller should automatically modulate the compressor speed to maintain the internal reactor temperature within ± 0.5 °C of the setpoint, validating the tuning parameters before live chemical reagents are introduced.

System Architecture Diagram

G Reactor Chemical Reactor (Exothermic Reaction) Controller PID Controller (Automated Regulation) Reactor->Controller Temp Feedback Jacket Reactor Cooling Jacket (C4H2F8 Circulation) Jacket->Reactor Heat Absorption Reservoir C4H2F8 Reservoir (HFC-338pcc) Jacket->Reservoir Heated C4H2F8 Pump Magnetic Drive Pump (Hermetically Sealed) Chiller Refrigeration Unit (Heat Extraction) Pump->Chiller Pressurized Flow Chiller->Jacket Cooled C4H2F8 Reservoir->Pump Liquid Supply Controller->Pump Flow Control Controller->Chiller Temp Setpoint

Fig 1: Closed-loop heat transfer architecture utilizing C4H2F8 in a jacketed chemical reactor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67832, 1H,4H-Octafluorobutane." PubChem. URL:[Link]

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Application Note: Experimental Setup and Protocol for the Dielectric Constant Measurement of 1,1,1,2,3,4,4,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Guide

Introduction & Scientific Scope

1,1,1,2,3,4,4,4-Octafluorobutane (also known as HFC-338mccq) is a highly stable, fluorinated hydrocarbon increasingly relevant in advanced drug delivery systems (as a propellant or solvent), specialized refrigeration, and as a diluent in slurry polymerization processes[1]. With a boiling point of exactly 26.7 °C, this compound transitions between a volatile liquid and a gas near standard room temperature[2].

Determining its dielectric constant ( ϵ ) is critical for evaluating its solvent polarity, heat transfer characteristics, and behavior in electrical or radio-frequency (RF) environments. However, the volatility of the compound introduces significant experimental challenges. This application note details a robust, self-validating experimental protocol for measuring the dielectric constant of 1,1,1,2,3,4,4,4-octafluorobutane, leveraging capacitance-voltage responses in a sealed, temperature-controlled test cell.

Physicochemical Properties

Table 1: Key Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

PropertyValue
IUPAC Name 1,1,1,2,3,4,4,4-Octafluorobutane
CAS Number 75995-72-1
Molecular Formula C₄H₂F₈
Molecular Weight 202.05 g/mol
Boiling Point 26.7 °C (at 760 mmHg)
Density (Liquid) 1.453 g/cm³

Experimental Setup & Instrumentation

Because HFC-338mccq boils at 26.7 °C, open-air parallel plate capacitors are fundamentally unsuitable[2]. A sealed, temperature-controlled liquid test cell (e.g., a concentric cylinder or sealed parallel-plate capacitor) must be utilized to maintain the sample in the liquid phase (below 26.7 °C) or at a controlled vapor pressure.

Measurements are conducted using a precision LCR meter (e.g., Keysight E4980A) or a purpose-built dielectric analyzer such as the Brookhaven Instrument Corporation BIC-870[3][4]. The system applies an AC sinusoidal voltage across the cell and measures the resulting charging current to determine the absolute capacitance[4].

Setup LCR LCR Meter / Dielectric Analyzer Cell Sealed Liquid Test Cell LCR->Cell AC Voltage Signal (45-65 Hz to 1 MHz) TempCtrl Temperature Controller (Chiller/Heater) TempCtrl->Cell Thermal Fluid Circulation Sample 1,1,1,2,3,4,4,4- Octafluorobutane Sample->Cell Injected via Sealed Septum

Fig 1. Experimental setup for dielectric constant measurement of volatile fluorinated liquids.

Scientific Rationale: The Self-Validating Calibration System

To ensure absolute trustworthiness and E-E-A-T compliance, the protocol employs a relative measurement technique that mathematically eliminates hardware-induced errors[3]. The measured capacitance ( CM​ ) of any test cell consists of two components:

CM​=ϵCC​+CS​

Where:

  • ϵ = Dielectric constant of the fluid

  • CC​ = True cell capacitance (dependent on electrode geometry)

  • CS​ = Stray capacitance (parasitic capacitance from cables, connectors, and edge effects)

To eliminate the unknown variables ( CC​ and CS​ ), the system is calibrated using two reference media with known dielectric constants: Air ( ϵA​≈1 ) and a reference liquid (e.g., Cyclohexane, ϵR​=2.023 at 20 °C)[3].

By measuring the cell in air ( CA​ ) and in the reference fluid ( CR​ ), the dielectric constant of the sample ( CD​ ) can be explicitly calculated without knowing the exact cell geometry or cable length:

ϵD​=CR​−CA​(CD​−CA​)ϵR​+(CR​−CD​)​

Causality Insight: This algebraic cancellation creates a self-validating system[3]. Any drift in cable capacitance or minor alterations in cell geometry are mathematically normalized, ensuring that the final ϵD​ value is a true reflection of the 1,1,1,2,3,4,4,4-octafluorobutane sample.

Workflow Start System Initialization & Cell Cleaning CalAir Measure Air Capacitance (Ca) Start->CalAir CalRef Measure Reference Fluid (Cr) CalAir->CalRef CalcStray Calculate Stray & Cell Capacitance (Cs, Cc) CalRef->CalcStray MeasureSample Inject HFC-338mccq & Measure Capacitance (Cd) CalcStray->MeasureSample CalcDielectric Compute Dielectric Constant (εd) MeasureSample->CalcDielectric

Fig 2. Self-validating calibration and measurement workflow for dielectric constant.

Step-by-Step Methodology

This methodology adheres to the foundational principles outlined in ASTM D924 (Standard Test Method for Dissipation Factor and Relative Permittivity of Electrical Insulating Liquids)[5][6].

Step 1: System Initialization and Cleaning
  • Disassemble the liquid test cell and clean all wetted surfaces with a high-purity, non-polar solvent (e.g., n-hexane) followed by a volatile polar solvent (e.g., acetone).

  • Dry the cell in a vacuum oven at 80 °C for 2 hours to remove trace moisture. Critical Note: Even parts-per-million (ppm) levels of water ( ϵ≈80 ) will artificially inflate the measured dielectric constant of fluorinated liquids.

  • Reassemble the cell and connect it to the LCR meter using shielded coaxial cables.

Step 2: Calibration (Air and Reference Fluid)
  • Set the LCR meter to a commercial frequency (e.g., 1 kHz, or between 45–65 Hz as per ASTM D924) and an excitation voltage of 1.0 Vrms[5].

  • Measure the capacitance of the empty, dry cell at the target measurement temperature (e.g., 20 °C). Record this value as CA​ .

  • Fill the cell with the chosen reference fluid (e.g., high-purity cyclohexane). Ensure no air bubbles are trapped between the electrodes.

  • Allow 15 minutes for thermal equilibrium. Measure the capacitance and record as CR​ .

  • Drain and thoroughly dry the cell using a dry nitrogen purge.

Step 3: Sample Introduction (1,1,1,2,3,4,4,4-Octafluorobutane)
  • Because HFC-338mccq boils at 26.7 °C, pre-chill the sample cylinder and the test cell to 15 °C prior to transfer to prevent flash boiling and cavitation[2].

  • Purge the test cell with dry nitrogen to displace ambient moisture.

  • Introduce the liquid 1,1,1,2,3,4,4,4-octafluorobutane into the cell via a sealed septum or a closed-loop plumbing system.

  • Hermetically seal the cell to maintain a constant volume and prevent evaporation.

Step 4: Measurement and Data Acquisition
  • Set the temperature controller to the desired measurement temperature (e.g., 20 °C).

  • Monitor the capacitance until the reading stabilizes (indicating thermal equilibrium).

  • Record the capacitance of the sample as CD​ .

  • Measure the dissipation factor ( tanδ ) concurrently to evaluate dielectric losses and confirm sample purity[5][6].

Data Presentation & Calculation Matrix

Table 2: Example Calibration and Measurement Matrix

FluidKnown Dielectric Constant ( ϵ )Measured Capacitance (pF)Variable Assignment
Air (Dry) 1.00059Baseline Measurement CA​
Cyclohexane (20 °C) 2.023Reference Measurement CR​
1,1,1,2,3,4,4,4-Octafluorobutane Calculated via Formula Sample Measurement CD​

Once CA​ , CR​ , and CD​ are acquired, input the values into the self-validating formula provided in Section 3 to derive the highly accurate dielectric constant ( ϵD​ ) of 1,1,1,2,3,4,4,4-octafluorobutane[3].

References

  • Google Patents. "US8354473B2 - Halogenation processes" (Details the Brookhaven BIC-870 and calibration formula).
  • SIST. "ASTM D924-03a - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids". Available at: [Link]

  • Keysight Technologies. "Basics of Measuring the Dielectric Properties of Materials". Available at:[Link]

  • ResearchGate. "An analytical method for lubricant quality control by NIR spectroscopy" (Mentions HFC-338mccq as an alternative refrigerant). Available at: [Link]

  • iTeh Standards. "ASTM D924-23 - Standard Test Method for Dissipation Factor and Relative Permittivity". Available at: [Link]

Sources

Application and Protocol Guide for 1,1,1,2,3,4,4,4-Octafluorobutane as a Novel Mobile Phase Additive in Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The inherent low polarity of CO₂ often necessitates the use of organic modifiers and additives to enhance solvating power and improve chromatographic performance for a wider range of analytes.[1][2] This document introduces 1,1,1,2,3,4,4,4-octafluorobutane as a novel mobile phase additive in SFC. We will explore its physicochemical properties, potential benefits for modulating selectivity, and provide detailed protocols for its safe handling and application in method development. This guide is intended for researchers seeking to expand their repertoire of mobile phase additives to tackle challenging separations, particularly for fluorinated and halogenated compounds.

Introduction: The Quest for Novel Selectivity in SFC

Supercritical Fluid Chromatography has emerged as a green and efficient alternative to normal and reversed-phase liquid chromatography, offering advantages such as high throughput, reduced organic solvent consumption, and compatibility with a wide range of detectors.[1][3] The primary mobile phase, supercritical CO₂, is non-polar, and its elution strength is typically modulated by the addition of polar organic modifiers like methanol or ethanol.[4][5] However, for complex mixtures and challenging separations, achieving the desired selectivity often requires the incorporation of small amounts of additives into the mobile phase.[6][7]

Commonly used additives include acids, bases, and water, which can improve peak shape, reduce analyte interactions with the stationary phase, and alter the overall polarity of the mobile phase.[8][9] While effective for many applications, there is a continuous search for novel additives that can provide unique selectivity and expand the applicability of SFC. This application note focuses on the potential of 1,1,1,2,3,4,4,4-octafluorobutane, a highly fluorinated alkane, as a new class of mobile phase additive. Its unique properties suggest the potential for "fluorous" interactions, which could be highly beneficial for the separation of fluorinated pharmaceuticals and other halogenated compounds.

Physicochemical Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

1,1,1,2,3,4,4,4-Octafluorobutane, also known as 2H,3H-Perfluorobutane, is a liquefied gas under standard conditions.[10] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₄H₂F₈[10]
Molecular Weight 202.05 g/mol [11]
CAS Number 75995-72-1[10]
Appearance Colorless liquefied gas[10]
Boiling Point Not available
Synonyms 2H,3H-Perfluorobutane[10]

Its highly fluorinated nature suggests low polarizability and weak intermolecular interactions, making it a non-polar and relatively inert compound. These characteristics are key to its potential as a unique mobile phase additive in SFC.

Theoretical Background and Potential Advantages

The addition of a mobile phase additive in SFC can influence the separation in several ways: by modifying the polarity of the mobile phase, interacting with the stationary phase, or interacting with the analyte.[6][8] While traditional additives primarily target polar interactions, the introduction of a highly fluorinated, non-polar additive like octafluorobutane opens the door to leveraging "fluorous" interactions.

Potential Advantages:

  • Unique Selectivity for Fluorinated Compounds: The high fluorine content of octafluorobutane can lead to favorable interactions with fluorinated analytes, potentially enhancing their retention and providing unique selectivity that is not achievable with conventional mobile phases.

  • Orthogonal Separation to Traditional Methods: By introducing a different type of interaction into the chromatographic system, octafluorobutane may provide an orthogonal separation mechanism compared to standard SFC and HPLC methods.

  • Improved Peak Shape for Halogenated Analytes: For certain halogenated compounds, the use of a fluorinated additive could potentially minimize undesirable interactions with the stationary phase, leading to improved peak symmetry.

  • Modifier for Non-Polar Separations: In situations where a very non-polar mobile phase is desired, small additions of octafluorobutane to supercritical CO₂ could fine-tune the mobile phase properties without significantly increasing its polarity.

Safety and Handling of 1,1,1,2,3,4,4,4-Octafluorobutane

As a liquefied gas under pressure, 1,1,1,2,3,4,4,4-octafluorobutane requires careful handling to ensure laboratory safety.[10] The following protocols are based on the information provided in the Safety Data Sheet (SDS).[10][12]

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[10] A face shield should be considered when handling larger quantities or when there is a risk of splashing.[10]

  • Hand Protection: Protective gloves are required.[10]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[10]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respiratory protection.[10]

4.2. Storage and Handling

  • Storage: Store cylinders in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[10] Do not expose to temperatures exceeding 50°C.[10] Cylinders should be securely chained.

  • Handling: Do not handle until all safety precautions have been read and understood.[10] Use in a well-ventilated area. Avoid breathing fumes, gas, mist, spray, and vapors.[10] Avoid contact with skin and eyes.[10] Close the valve after each use and when the cylinder is empty.[10] Pressurized containers should not be pierced or burned, even after use.[10]

4.3. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[12]

  • Skin Contact: Wash with plenty of soap and water. Get medical advice/attention.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[12]

Experimental Protocol: Method Development with 1,1,1,2,3,4,4,4-Octafluorobutane as a Mobile Phase Additive

This section provides a detailed, step-by-step protocol for incorporating 1,1,1,2,3,4,4,4-octafluorobutane as a mobile phase additive in an SFC system.

5.1. Instrumentation and Materials

  • Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, a modifier pump, and a suitable detector (e.g., UV-Vis, MS).

  • SFC column (a screening of different stationary phases is recommended, including those with fluorinated functionalities).

  • Supercritical fluid grade carbon dioxide.

  • HPLC-grade modifier (e.g., methanol, ethanol).

  • 1,1,1,2,3,4,4,4-Octafluorobutane (ensure appropriate purity for chromatographic use).

  • Sample containing the analytes of interest, dissolved in a suitable solvent.

5.2. Mobile Phase Preparation

Due to its gaseous nature at ambient conditions, 1,1,1,2,3,4,4,4-octafluorobutane cannot be pre-mixed with the organic modifier in a bottle. It must be introduced into the mobile phase stream using a dedicated pump or by preparing a solution in the modifier under pressure. For initial screening, a common approach is to add the additive to the modifier.

Protocol for Preparing a Modifier Solution with Octafluorobutane:

  • Ensure adequate ventilation: Perform this procedure in a well-ventilated fume hood.

  • Cool the modifier: Chill a known volume of the chosen organic modifier (e.g., methanol) to a low temperature (e.g., in an ice bath) to reduce the vapor pressure of the octafluorobutane.

  • Cylinder setup: Securely clamp the 1,1,1,2,3,4,4,4-octafluorobutane cylinder and equip it with a suitable regulator and a dip tube to dispense the liquefied gas.

  • Additive introduction: Slowly and carefully bubble a known weight of the liquefied 1,1,1,2,3,4,4,4-octafluorobutane into the chilled modifier while stirring gently. The amount to be added will depend on the desired percentage in the mobile phase. Start with low concentrations (e.g., 0.1-1% v/v in the modifier).

  • Seal immediately: Once the desired amount of additive has been introduced, immediately seal the modifier bottle with a cap that has a line to the SFC pump to minimize loss of the volatile additive.

  • Maintain cooling: Keep the modifier solution cooled until it is connected to the SFC system to maintain the octafluorobutane in the solution.

5.3. SFC Method Development Workflow

The following workflow outlines a systematic approach to developing an SFC method using 1,1,1,2,3,4,4,4-octafluorobutane as an additive.

Figure 1: SFC method development workflow with octafluorobutane.

5.4. Data Acquisition and Evaluation

  • Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Injection: Inject the sample.

  • Data Collection: Collect the chromatogram.

  • Evaluation: Compare the chromatograms obtained with and without 1,1,1,2,3,4,4,4-octafluorobutane. Evaluate changes in retention time, selectivity, peak shape, and resolution.

Data Presentation: Hypothetical Case Study

To illustrate the potential impact of 1,1,1,2,3,4,4,4-octafluorobutane, consider a hypothetical separation of two fluorinated drug candidates (Analyte A and Analyte B) that co-elute under standard SFC conditions.

ConditionRetention Time (min) - Analyte ARetention Time (min) - Analyte BResolution (Rs)
No Additive 2.52.50.0
0.2% Octafluorobutane 2.83.11.2
0.5% Octafluorobutane 3.23.81.8

This hypothetical data demonstrates how the addition of octafluorobutane could potentially induce selectivity and achieve baseline separation.

Conclusion

The exploration of novel mobile phase additives is a crucial aspect of advancing the capabilities of Supercritical Fluid Chromatography. 1,1,1,2,3,4,4,4-Octafluorobutane presents an intriguing possibility as a non-polar, fluorinated additive that could offer unique selectivity, particularly for the challenging separation of fluorinated and halogenated compounds. While its application in SFC is not yet established in the literature, the theoretical principles and the protocols outlined in this guide provide a solid foundation for researchers to investigate its potential. As with any new methodology, careful and systematic method development, coupled with strict adherence to safety protocols, will be paramount to successfully harnessing the potential of this novel additive.

References

  • West, C., & Lesellier, E. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I.
  • Perrenoud, A., et al. (2024). Leveraging the Power of Supercritical Fluid Chromatography for Eco-Conscious Solutions in Pharmaceutical Analysis. Arhiv za farmaciju, 74(2), 133-157.
  • Pandey, S., & Armstrong, D. W. (2014). Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way. Chirality, 26(11), 703-717.
  • Matheson Tri-Gas, Inc. (2008).
  • Air Products and Chemicals, Inc. (1999).
  • West, C., & Lesellier, E. (2019). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase.
  • Brondz, I., Sedunov, B., & Sivaraman, N. (2017). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I.
  • Al-Rifai, M. N., & El-Deen, A. B. (2024).
  • Cheméo. (n.d.). Chemical Properties of Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo- (CAS 375-50-8). Retrieved from [Link]

  • Gopaliya, P., & Jain, A. (2014). A Review Article on Supercritical Fluid Chromatography. International Journal of Pharmaceutical Sciences and Research, 5(5), 1649-1661.
  • International Paint Indonesia. (n.d.).
  • Shimadzu. (n.d.). SFC Mobile Phases. Retrieved from [Link]

  • Brondz, I. (2017). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. Scientific Research Publishing.
  • Grand-Guillaume Perrenoud, A., & Veuthey, J. L. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • PubChem. (n.d.). 1,1,1,2,3,4,4,4-Octafluoro-2,3-bis(trifluoromethyl)butane. Retrieved from [Link]

  • Apollo Scientific. (2023). 1H,3H-Perfluoro(2-oxabutane)
  • F2 Chemicals Ltd. (n.d.). Perfluorobutane - SDS EU (Reach Annex II).
  • PubChem. (n.d.). 1,1,1,2,2,4,4,4-Octafluorobutane. Retrieved from [Link]

  • Berger, T. (2012). Supercritical Fluid Chromatography (SFC): A Review of Technical Developments.
  • Fisher Scientific. (n.d.).
  • Matheson Tri-Gas, Inc. (n.d.). octafluorocyclobutane.
  • Brondz, I. (2017). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. Semantic Scholar.
  • Taylor, L. T., & Chang, C. (1995). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
  • Cheméo. (n.d.). Chemical Properties of Cyclobutane, octafluoro- (CAS 115-25-3). Retrieved from [Link]

  • Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Smith, W. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC.
  • NIST. (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. Retrieved from [Link]

Sources

Application Note: The Role of 1,1,1,2,3,4,4,4-Octafluorobutane in Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of ultra-high molecular weight (UHMW) fluoropolymers—critical for medical-grade tubing, implantable devices, and pharmaceutical packaging—requires reaction environments completely devoid of chain-terminating agents. 1,1,1,2,3,4,4,4-Octafluorobutane (CAS: 75995-72-1), a highly fluorinated hydrofluorocarbon (HFC), has emerged as a premier suspension and dispersion polymerization medium [1]. By replacing legacy ozone-depleting chlorofluorocarbons (CFCs), this solvent provides an environmentally compliant, chemically inert matrix that enables the precise synthesis of regular-structured, high-purity fluoropolymers [2].

Mechanistic Insights: The Causality of Solvent Selection

In radical polymerization, the choice of solvent dictates the ultimate molecular weight and structural integrity of the polymer. The propagating fluororadicals (e.g., ~CF₂•) generated during the polymerization of monomers like tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) are highly electrophilic.

The Stereoelectronic Advantage: When traditional hydrocarbon solvents are used, these aggressive fluororadicals readily abstract hydrogen atoms from the solvent's unshielded C-H bonds. This process, known as chain transfer, prematurely terminates the growing polymer chain, resulting in low-molecular-weight, irregular polymers.

1,1,1,2,3,4,4,4-Octafluorobutane ( CF3​−CHF−CHF−CF3​ ) solves this through stereoelectronic shielding. The highly electronegative terminal trifluoromethyl ( −CF3​ ) groups exert a powerful electron-withdrawing effect on the adjacent −CHF− groups. This drastically increases the bond dissociation energy of the remaining C-H bonds and sterically hinders radical attack [3]. Consequently, the chain transfer constant ( Cs​ ) approaches zero, allowing for uninterrupted chain propagation and the formation of ultra-high molecular weight polymers.

Physicochemical Properties & Media Comparison

For drug development professionals requiring high-purity materials, the solvent must not leave toxic residues. 1,1,1,2,3,4,4,4-Octafluorobutane is highly volatile, allowing for complete post-reaction removal via flash distillation.

Table 1: Comparison of Polymerization Media

Property1,1,1,2,3,4,4,4-OctafluorobutaneCFC-113 (Legacy Medium)Hexane (Traditional)
Chemical Formula CF3​−CHF−CHF−CF3​ CCl2​F−CClF2​ C6​H14​
Ozone Depletion Potential 0.00.80.0
Chain Transfer Activity Extremely LowLowVery High
Resulting Polymer MW Ultra-HighHighLow (Oligomers)
Post-Reaction Removal Excellent (High Volatility)GoodPoor (Residue Risk)

Reaction Pathway Visualization

G cluster_HFC Pathway A: 1,1,1,2,3,4,4,4-Octafluorobutane cluster_Trad Pathway B: Traditional Hydrocarbon Radical Propagating Fluororadical (~CF2•) HFC Shielded C-H Bonds (High Bond Energy) Radical->HFC Encounters Solvent Trad Unshielded C-H Bonds (Low Bond Energy) Radical->Trad Encounters Solvent Prop Uninterrupted Propagation (No H-Abstraction) HFC->Prop Steric/Electronic Resistance UHMW Ultra-High Molecular Weight Fluoropolymer Prop->UHMW Monomer Addition Term Hydrogen Abstraction (Chain Transfer) Trad->Term Radical Attack LMW Premature Termination (Low MW Polymer) Term->LMW Chain Dead-End

Fig 1: Propagating fluororadical pathways in octafluorobutane vs traditional hydrocarbon solvents.

Experimental Protocol: Suspension Polymerization Workflow

The following protocol outlines the synthesis of a high-purity fluoropolymer using 1,1,1,2,3,4,4,4-octafluorobutane. This workflow is designed as a self-validating system , where in-process physical metrics confirm chemical success.

Phase 1: Reactor Preparation & Deoxygenation

Causality: Molecular oxygen is a potent radical scavenger. Even trace amounts will inhibit initiation and skew the molecular weight distribution.

  • Utilize a high-pressure, jacketed stainless-steel autoclave equipped with a mechanical turbine agitator.

  • Perform three cycles of nitrogen pressurization (5 bar) followed by deep vacuum (<0.01 bar) to thoroughly deoxygenate the vessel.

Phase 2: Media and Initiator Charging
  • Charge the reactor with anhydrous, degassed 1,1,1,2,3,4,4,4-octafluorobutane under a nitrogen blanket. Note: The high heat capacity of this solvent is critical for absorbing the intense exothermic energy of fluoromonomer propagation.

  • Inject a fluorinated radical initiator (e.g., perfluoropropionyl peroxide) dissolved in a small aliquot of the octafluorobutane solvent.

Phase 3: Pressurization & Self-Validating Propagation
  • Heat the reactor to the target initiation temperature (e.g., 40°C–60°C).

  • Feed the gaseous fluoromonomer (e.g., VDF) into the reactor until the target operating pressure (10–15 bar) is reached.

  • Self-Validation Checkpoint (Pressure Monitoring): Isolate the monomer feed temporarily. A steady, linear drop in internal pressure validates that continuous monomer consumption (propagation) is occurring. If the pressure plateaus prematurely, it indicates unwanted chain termination (likely due to impurities). The inertness of 1,1,1,2,3,4,4,4-octafluorobutane ensures the pressure drop remains constant, validating the absence of solvent-induced chain transfer.

  • Resume continuous monomer feeding to maintain isobaric conditions until the desired solid content (typically 20-30% w/w) is achieved.

Phase 4: Recovery & Closed-Loop Recycling

Regulatory Note: As a highly fluorinated compound, 1,1,1,2,3,4,4,4-octafluorobutane falls under PFAS monitoring frameworks [4]. Environmental release must be prevented. 9. Cool the reactor to 10°C to halt radical activity and vent unreacted monomer through a scrubber system. 10. Discharge the polymer suspension. Because the fluoropolymer is insoluble in octafluorobutane, it will precipitate as a fine white powder. 11. Isolate the UHMW fluoropolymer via centrifugation. Route the supernatant solvent to a closed-loop flash distillation unit for purification and reuse.

References

  • Nikolay A. Rasputin, et al. "Synthesis of Ultra-High Molecular Weight Polyolefins of Regular Structure in Octafluorobutane Medium". SciSpace / Doklady Chemistry. URL:[Link]

  • Massachusetts Department of Environmental Protection. "Halogenated Hydrocarbons C1-C4 DRAFT". Mass.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "New Chemical Alternative for Ozone-depleting Substances". EPA NEPIS. URL: [Link]

Troubleshooting & Optimization

identifying degradation pathways of C4H2F8 under plasma conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C4H2F8 Plasma Degradation & Surface Engineering

Welcome to the Advanced Plasma Diagnostics Support Center. This guide is specifically engineered for materials scientists, plasma physicists, and drug development professionals utilizing 1,1,1,2,2,3,3,4-octafluorobutane (C₄H₂F₈) for advanced surface modifications.

In biomedical engineering and drug development, C₄H₂F₈ plasmas are critical for depositing highly controlled, biocompatible fluoropolymer coatings on drug-eluting stents and microfluidic devices. Understanding the exact plasma degradation pathways of this hydrofluorocarbon (HFC) is essential. The presence of hydrogen in the precursor fundamentally alters the plasma chemistry compared to traditional perfluorocarbons (PFCs), acting as an internal fluorine scavenger to promote polymerization over etching[1].

Part 1: Core Principles & FAQs

Q1: What are the primary degradation pathways of C₄H₂F₈ under RF plasma conditions? A: When C₄H₂F₈ is subjected to electron impact in a radio-frequency (RF) plasma, it undergoes two competing primary degradation pathways:

  • Radical Fragmentation: The molecule dissociates into smaller fluorocarbon radicals, predominantly •CF₂, •CF₃, and •CHF. The •CF₂ radical is the primary building block for polytetrafluoroethylene (PTFE)-like polymer deposition[2].

  • Hydrogen Abstraction: The hydrogen atoms within the C₄H₂F₈ molecule react with free fluorine radicals to form stable hydrogen fluoride (HF) gas. This internal scavenging reduces the density of free etchant fluorine, shifting the plasma equilibrium heavily toward polymer deposition rather than substrate etching[1].

Q2: Why do we detect CF₄ and C₂F₆ in the exhaust if we are using a C₄ precursor? A: While the primary goal is to generate •CF₂ for surface coating, gas-phase recombination of •CF₃ and •F radicals inevitably produces stable, low-molecular-weight perfluorocarbons like CF₄ and C₂F₆[3]. These are highly stable greenhouse gases. Monitoring their concentration via exhaust FTIR is a direct indicator of over-dissociation in your plasma chamber.

G C4H2F8 C4H2F8 (Precursor) e_impact Electron Impact C4H2F8->e_impact CF2 •CF2 (Polymer Former) e_impact->CF2 Dissociation CF3 •CF3 (Etchant/Precursor) e_impact->CF3 Dissociation HF HF (F-Scavenging) e_impact->HF Abstraction Polymer Biocompatible Coating CF2->Polymer Deposition Recomb CF4 / C2F6 Byproducts CF3->Recomb Gas-Phase Recombination

Fig 1. Primary plasma degradation and recombination pathways of C4H2F8.

Part 2: Troubleshooting Experimental Anomalies

Issue 1: The deposited fluoropolymer coating is too thin, or the substrate is being etched instead of coated.

  • Causality: The plasma is in a "fluorine-rich" regime. This occurs when the RF power is too high, causing excessive fragmentation of the C₄H₂F₈ molecule past the •CF₂ stage, generating an overabundance of free •F radicals.

  • Solution: Decrease the RF source power to reduce the electron temperature ( Te​ ). Alternatively, increase the chamber pressure to reduce the mean free path of electrons, which favors the generation of heavier •CF₂ radicals over complete atomization.

Issue 2: Optical Emission Spectroscopy (OES) signals for •CF₂ are continuously dropping during a long deposition run, despite constant gas flow.

  • Causality: This is a classic false-negative caused by "window clouding." The same •CF₂ radicals coating your biomedical device are also polymerizing on the OES viewport, absorbing the UV emission signals.

  • Solution: Implement an Argon actinometry protocol (detailed below). Do not rely on absolute intensity. Furthermore, utilize a heated viewport or an inert gas purge (e.g., Ar) across the window to prevent polymer condensation.

Part 3: Standardized Analytical Protocols

To ensure trust and reproducibility in your drug-device interface, the degradation pathways must be mapped using a self-validating system. We recommend a dual-diagnostic approach: In-situ OES for transient radicals and Ex-situ FTIR for stable exhaust byproducts[2][3].

Protocol A: In-Situ Actinometric OES for Radical Quantification

Actinometry corrects for changes in plasma density and window clouding by normalizing the radical emission against an inert tracer gas.

  • Gas Mixture: Introduce a feed gas mixture of 95% C₄H₂F₈ and 5% Argon (tracer) into the plasma chamber[4].

  • Ignition: Strike the plasma at the desired RF power and pressure.

  • Data Acquisition: Focus the OES spectrometer on the plasma bulk. Record the emission intensities of the •CF₂ band and the Ar reference line simultaneously.

  • Normalization: Calculate the relative radical density using the intensity ratio: I(CF2​)/I(Ar) . Because the excitation threshold energies for Ar (13.5 eV) and fluorocarbon radicals are somewhat similar, this ratio effectively isolates chemical concentration from electron density fluctuations.

Protocol B: Exhaust FTIR for Byproduct Identification
  • Sampling: Route the roughing pump exhaust through a heated gas cell equipped with ZnSe windows. Heating prevents the condensation of heavy oligomers.

  • Background: Collect a background spectrum using pure N₂ purge gas.

  • Measurement: Ignite the C₄H₂F₈ plasma and allow the chamber to reach steady-state (typically 30-60 seconds). Capture the IR absorbance spectra in the 500–4000 cm⁻¹ range.

  • Deconvolution: Integrate the area under the peaks for CF₄ and C₂F₆ to quantify the extent of gas-phase recombination[3].

Workflow Plasma C4H2F8 Plasma OES In-situ OES Plasma->OES FTIR Exhaust FTIR Plasma->FTIR Radical Quantify •CF2 / Ar Ratio OES->Radical Byproduct Identify CF4 / C2F6 FTIR->Byproduct Optimize Optimize Coating F/C Ratio Radical->Optimize Byproduct->Optimize

Fig 2. Self-validating diagnostic workflow for C4H2F8 plasma optimization.

Part 4: Quantitative Reference Data

Use the following reference tables to calibrate your diagnostic equipment and identify the specific degradation pathways of your C₄H₂F₈ plasma.

Table 1: Key OES Emission Lines for C₄H₂F₈ Plasma Diagnostics

SpeciesWavelength (nm)Transition / NotesDiagnostic Purpose
•CF₂ 251.9, 259.5 A1B1​→X1A1​ Primary indicator of polymerization rate.
•CF 202.4 B2Δ→X2Π Indicates deep fragmentation (high RF power).
F 703.7 3p2P0→3s2P Etchant species; monitor to prevent substrate damage.
Ar 750.4 4p′[1/2]→4s′[1/2]0 Inert actinometric reference line.

Table 2: FTIR Absorption Bands for Stable Degradation Byproducts [3]

MoleculeWavenumber (cm⁻¹)Vibrational ModeEnvironmental/Process Impact
C₄H₂F₈ ~1100 - 1300C-F stretchingPrecursor depletion tracking.
CF₄ 1283Asymmetric stretchHigh GWP byproduct; indicates over-dissociation.
C₂F₆ 1116, 1250C-F stretchingRecombination byproduct.
HF 3700 - 4000H-F stretchConfirms hydrogen-scavenging pathway.

References

  • European Patent Office. (2020). DRY ETCHING GAS COMPOSITION AND DRY ETCHING METHOD - EP 3608945 A1. Retrieved from[Link]

  • International Symposium on Plasma Chemistry. IR absorption spectroscopy of fluorocarbon molecules in ECR plasma. Retrieved from[Link]

  • Journal of Vacuum Science & Technology A. (2019). Low-global warming potential fluoroether compounds for plasma etching of SiO2 and Si3N4 layers. AIP Publishing. Retrieved from[Link]

  • Google Patents. (2000). WO2000003432A1 - Plasma etch process of a dielectric multilayer structure particularly useful for dual damascene.

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Technical Support Center: Enhancing the Solubility of Non-Fluorinated Compounds in 2H,3H-Perfluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious challenges in fluorous chemistry: dissolving non-fluorinated organic or aqueous compounds in highly fluorinated solvents like 2H,3H-Perfluorobutane ( C4​H2​F8​ ).

Diagnostic Overview: The Causality of the "Fluorous Effect"

Before troubleshooting, it is critical to understand why your compound is precipitating. 2H,3H-Perfluorobutane is characterized by the extreme electronegativity and low polarizability of its fluorine atoms. This results in exceptionally weak intermolecular van der Waals forces and an incredibly low cohesive energy density. Non-fluorinated compounds (both lipophilic hydrocarbons and hydrophilic polar molecules) prefer to self-associate rather than mix with the fluorocarbon. This creates a thermodynamic exclusion zone, leading to complete immiscibility—a phenomenon known as orthogonal solubility or the "fluorous effect"[1].

Below is our interactive troubleshooting guide, complete with causality-driven explanations and self-validating protocols.

🛠️ Interactive Troubleshooting & Protocol Vault

FAQ 1: My organic reagents form a separate layer on top of 2H,3H-Perfluorobutane. How can I achieve a homogeneous solution without altering my compound's chemical structure?

Causality: You are experiencing a classic biphasic separation due to the vast difference in cohesive energy densities. To bridge this gap, you must introduce an "amphiphilic" or "hybrid" co-solvent. Benzotrifluoride (BTF) is the industry standard here; it contains both a fluorous domain ( −CF3​ ) and an organic domain (phenyl ring), allowing it to interact with both phases, lower the interfacial tension, and drive homogenization[2]. For highly polar hydrogen-bond acceptors, Hexafluoroisopropanol (HFIP) serves as an excellent alternative bridge due to its strong hydrogen-bond donor capacity[3].

Protocol: Amphiphilic Co-Solvent Homogenization

  • Calculate Ratios: Start with a baseline 1:1:1 volumetric ratio of your primary organic solvent (e.g., THF or Dichloromethane), BTF, and 2H,3H-Perfluorobutane[2].

  • Initial Solvation: Add your non-fluorinated compound to the primary organic solvent until fully dissolved.

  • Bridging: Slowly add the BTF to the organic mixture while stirring at 300 rpm.

  • Integration: Dropwise, add the 2H,3H-Perfluorobutane to the stirring mixture.

  • System Validation: Stop stirring and observe the vessel. A transparent, single-phase liquid confirms successful solvation. If the mixture turns cloudy (indicating an emulsion) or separates into layers, titrate additional BTF in 5% volume increments until optical clarity is restored.

FAQ 2: I am designing a fluorous biphasic catalysis (FBC) system and cannot use co-solvents because I need phase separation for catalyst recovery. How do I force my non-fluorinated catalyst to dissolve?

Causality: If co-solvents are prohibited, the solute itself must be chemically modified to become "fluorophilic." By covalently attaching a highly fluorinated "tag" (typically a perfluoroalkyl chain like −C6​F13​ or −C8​F17​ ), the molecule's overall fluorine content by weight drastically increases. Once the fluorine content exceeds approximately 60% by weight, the thermodynamic preference shifts, and the molecule will partition preferentially into the 2H,3H-Perfluorobutane phase[4].

Protocol: Fluorous Tagging of Catalysts/Reagents

  • Tag Selection: Select a fluorous tag with an aliphatic spacer (e.g., −CH2​CH2​C6​F13​ ) to insulate your active catalytic site from the strong electron-withdrawing effects of the perfluoroalkyl group.

  • Synthesis: Covalently couple the tag to a reactive handle (e.g., an amine or hydroxyl) on your non-fluorinated compound using standard esterification or amidation conditions.

  • Purification: Extract the tagged compound using a fluorous solid-phase extraction (F-SPE) cartridge (e.g., FluoroFlash silica gel). Non-fluorinated impurities will elute with standard organics, while the tagged compound will elute with a fluorinated solvent[2].

  • System Validation: Dissolve the tagged compound in a 1:1 mixture of 2H,3H-Perfluorobutane and toluene. Measure the partition coefficient ( P ). A successful tag yields a Pfluorous/organic​>10 , visually confirmed by the compound residing entirely in the lower fluorous layer.

FAQ 3: My fluorous-tagged compound dissolves in 2H,3H-Perfluorobutane, but I need it to interact with non-fluorinated reactants during the experiment. How can I dynamically control the phase behavior?

Protocol: Thermomorphic Biphasic Cycling

  • Setup: Combine the 2H,3H-Perfluorobutane (containing the tagged catalyst) and the organic solvent (containing the reactants) in a pressure-rated reaction vessel.

  • Heating (Homogenization): Heat the mixture gradually (typically to 60−80∘C ) under continuous stirring until the visible phase boundary disappears[6].

  • Reaction: Maintain the consolute temperature for the duration of the reaction. The homogeneous state ensures no mass-transfer limitations.

  • Cooling (Separation): Remove the heat source and cool the vessel to 0−20∘C . The system will spontaneously break back into two distinct phases.

  • System Validation: Decant the upper organic layer (containing your product). The lower 2H,3H-Perfluorobutane layer retains the catalyst. If the lower layer is colored/active and the upper layer is free of catalyst, the thermomorphic cycle is validated.

FAQ 4: I am working with highly polar biomolecules (e.g., proteins) that cannot be tagged or heated. How can I disperse them in 2H,3H-Perfluorobutane?

Causality: True thermodynamic solubility is impossible here. Instead, you must create a kinetically stable water-in-fluorocarbon microemulsion. Fluorosurfactants (e.g., perfluoropolyether (PFPE) carboxylates) have a fluorophilic tail that solvates in 2H,3H-Perfluorobutane and a hydrophilic headgroup that encapsulates the aqueous biomolecule, forming reverse micelles.

Protocol: Fluorosurfactant-Mediated Microemulsion

  • Surfactant Preparation: Dissolve 2-5% (w/v) of a fluorosurfactant (e.g., Krytox-PEG-Krytox triblock copolymer) directly into the 2H,3H-Perfluorobutane.

  • Aqueous Addition: Add the aqueous solution containing your biomolecule (do not exceed 10% of the total volume).

  • Dispersion: Subject the mixture to ultrasonication (20 kHz, 40% amplitude) for 3 minutes in an ice bath to prevent thermal degradation of the biomolecules.

  • System Validation: The resulting liquid should be optically clear or slightly opalescent, indicating droplets in the nanometer range (<100 nm). Rapid phase separation or milky cloudiness indicates insufficient surfactant or excessive aqueous volume.

📊 Data Matrix: Solubility Enhancement Strategies

StrategyMechanism of ActionEffort LevelBest Use CasePhase Reversibility
Amphiphilic Co-Solvent Lowers interfacial tension via hybrid domains (e.g., BTF, HFIP)[7].LowGeneral organic synthesis, analytical extractions.No (Requires distillation to separate)
Fluorous Tagging Increases weight % of fluorine to >60% to force fluorous partitioning[4].HighCatalyst recovery, library synthesis, fluorous microarrays.Yes (via chemical cleavage of the tag)
Thermomorphic Heating Thermal energy overcomes fluorous-organic repulsion above consolute temp[5].MediumBiphasic catalysis where mass-transfer is a bottleneck.Yes (Spontaneous upon cooling)
Fluorosurfactants Forms reverse micelles to encapsulate polar/aqueous compounds.MediumProtein dispersion, droplet microfluidics, drug delivery.No (Requires emulsion breaking agents)

🗺️ Mandatory Visualization: Decision Workflow

SolubilityWorkflow Start Compound Insoluble in 2H,3H-Perfluorobutane Mod Is chemical modification acceptable? Start->Mod Tag Apply Fluorous Tagging (e.g., C6F13 or C8F17) Mod->Tag Yes CoSolv Are co-solvents permitted? Mod->CoSolv No AddSolv Add Amphiphilic Co-solvent (e.g., Benzotrifluoride) CoSolv->AddSolv Yes Emul Is a microemulsion acceptable? CoSolv->Emul No Surf Use Fluorosurfactant (e.g., Perfluoroether) Emul->Surf Yes Heat Utilize Thermomorphic Heating (Raise Temp) Emul->Heat No

Workflow for selecting a solubility enhancement strategy in 2H,3H-Perfluorobutane.

📚 References

1.[4] Rapid Synthesis Using Fluorous Tag - pharm.or.jp - 4 2.[1] Noncovalent fluorous interactions: new approaches for drug discovery - AIR Unimi - 1 3.[5] A bird's eye view of fluorous reaction and separation techniques - Société Chimique de France -5 4.[2] Fluorous Synthesis of Heterocyclic Systems - PMC - NIH - 2 5.[6] Perfluorinated Quaternary Ammonium Salts of Polyoxometalate Anions: Fluorous Biphasic Oxidation Catalysis - OSTI.GOV - 6 6.[7] Fluorous Ethers - RSC Publishing - 7 7.[3] HFIP in Organic Synthesis - ACS Publications - 3

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Validation & Comparative

A Comparative Analysis of 1,1,1,2,3,4,4,4-Octafluorobutane and Perfluorobutane for Solvent Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an appropriate solvent is a critical decision in chemical research and pharmaceutical development, profoundly influencing reaction kinetics, compound solubility, and final product purity. Among the specialized solvents, fluorinated hydrocarbons offer unique properties such as high density, low surface tension, and chemical inertness. This guide provides an in-depth comparative analysis of two four-carbon fluorinated alkanes: 1,1,1,2,3,4,4,4-Octafluorobutane (a hydrofluorocarbon, HFC) and Perfluorobutane (a perfluorocarbon, PFC). We will explore their fundamental physicochemical differences, evaluate their performance characteristics as solvents, and discuss the critical safety, stability, and environmental factors that must inform a researcher's choice. While structurally similar, the substitution of two fluorine atoms with hydrogen in 1,1,1,2,3,4,4,4-Octafluorobutane creates significant differences in physical state, solvency, and environmental persistence, making a detailed comparison essential for informed application.

Introduction to Two Fluorinated Butane Isomers

Fluorinated solvents have carved a niche in specialized applications where conventional hydrocarbon or aqueous solvents are unsuitable. Their unique combination of properties stems from the high electronegativity and small size of the fluorine atom, which creates strong carbon-fluorine bonds and a dense electron shield around the carbon backbone.

1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338pcc)

Also known by the synonym 2H,3H-Perfluorobutane, this molecule is a hydrofluorocarbon (HFC).[1] Its chemical formula is C4H2F8.[2] The key structural feature is the presence of two hydrogen atoms on the central carbon atoms. These C-H bonds introduce a degree of polarity and a reactive site for atmospheric degradation, distinguishing it significantly from its fully fluorinated counterpart.

Perfluorobutane (n-C4F10)

Perfluorobutane, a perfluorocarbon (PFC), is a butane molecule where every hydrogen atom has been replaced by a fluorine atom.[3][4] This complete fluorination results in a chemically and thermally stable molecule that is exceptionally non-polar.[5][6] It is widely recognized for its inertness and has been used in diverse applications, from fire extinguishers to advanced medical imaging as an ultrasound contrast agent.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The most immediate and impactful differences between these two solvents are evident in their fundamental physical properties. These properties dictate their state under typical laboratory conditions and directly influence their handling, application, and processing requirements.

The most striking difference is the boiling point. 1,1,1,2,3,4,4,4-Octafluorobutane's boiling point of 33-34°C makes it a volatile liquid at standard ambient temperature and pressure (SATP), simplifying handling for many benchtop applications.[2] In contrast, Perfluorobutane is a gas at room temperature, requiring pressurized containers and specialized equipment for use as a liquid solvent, typically at reduced temperatures or elevated pressures.[3][4]

Property1,1,1,2,3,4,4,4-OctafluorobutanePerfluorobutane
Molecular Formula C4H2F8[2]C4F10[3][4]
Molecular Weight 202.05 g/mol [2]238.03 g/mol [3]
Boiling Point 33-34°C[2]-1.7 to -2.1°C[3][4]
Melting Point Not available-128 to -129°C[3][4]
Liquid Density ~1.454 g/cm³ (estimate)[2]~1.594 g/cm³ (at boiling point)[4]
Vapor Pressure Not available330.3 kPa (at 25°C)[4]
Physical State (25°C, 1 atm) Volatile LiquidGas

Table 1: Comparative summary of the key physicochemical properties of 1,1,1,2,3,4,4,4-Octafluorobutane and Perfluorobutane.

Solvency and Performance in Drug Development

The utility of a solvent in pharmaceutical applications is primarily determined by its ability to dissolve active pharmaceutical ingredients (APIs), which can range from highly polar to highly lipophilic.[7][8][]

Theoretical Solvency Characteristics
  • Perfluorobutane: As a fully fluorinated, non-polar molecule, perfluorobutane is an extremely poor solvent for most organic compounds, particularly polar or hydrogen-bonding APIs. Its utility lies in dissolving other highly fluorinated molecules or gases. Perfluorocarbons are known to be excellent carriers for gases like oxygen and hydrogen.[10] This property is leveraged in applications like blood substitutes and for hyperpolarization in NMR spectroscopy.[10]

  • 1,1,1,2,3,4,4,4-Octafluorobutane: The presence of two C-H bonds introduces a slight dipole moment to the molecule. This subtle increase in polarity, relative to perfluorobutane, can significantly enhance its ability to dissolve a wider range of solutes, including some moderately polar organic molecules and APIs that would be insoluble in perfluorobutane. While still a predominantly non-polar solvent, it occupies a middle ground that may be advantageous for specific applications where traditional solvents fail and highly fluorinated solvents are too non-polar.

Experimental Protocol: Determining API Solubility via Shake-Flask Method

To empirically determine the suitability of these solvents, a standardized protocol is essential. The shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound.[11]

Objective: To determine the saturation solubility of a model API in 1,1,1,2,3,4,4,4-Octafluorobutane at a controlled temperature.

Materials:

  • Model API (crystalline, high purity)

  • 1,1,1,2,3,4,4,4-Octafluorobutane (analytical grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (±0.01 mg)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC or UPLC system with a validated analytical method for the API

Methodology:

  • Preparation: Add an excess of the model API to a series of vials. The goal is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

    • Causality Note: Using a significant excess of solid API is a core principle of this equilibrium-based method. It guarantees that the solvent is fully saturated, providing a true measure of the thermodynamic solubility limit.

  • Solvent Addition: Accurately add a known volume or mass of 1,1,1,2,3,4,4,4-Octafluorobutane to each vial.

  • Equilibration: Securely cap the vials and place them in the shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for 48-72 hours.

    • Causality Note: A long equilibration time (48+ hours) is critical to ensure the system reaches a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility due to slow dissolution kinetics.

  • Phase Separation: After equilibration, allow the vials to stand in the thermal bath for 2-4 hours to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles.

    • Self-Validation: This step is crucial for ensuring the sample taken for analysis is a true solution, free from undissolved particulates that would artificially inflate the measured concentration.

  • Sampling: Carefully withdraw a precise aliquot of the supernatant using a positive displacement pipette. Immediately dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a known volume to prevent precipitation and prepare it for analysis.

  • Quantification: Analyze the diluted samples using the validated HPLC/UPLC method to determine the concentration of the API.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid API to vials B Add known volume of 1,1,1,2,3,4,4,4-Octafluorobutane A->B C Equilibrate in shaker bath (48-72h at 25°C) B->C D Settle excess solid (2-4h) C->D E Centrifuge to pellet particulates D->E F Sample supernatant E->F G Dilute sample into analytical solvent F->G H Quantify API via validated HPLC/UPLC G->H I Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for API solubility determination.

Stability, Safety, and Environmental Considerations

Beyond performance, the practical and regulatory aspects of a solvent are paramount.

Thermal and Chemical Stability
  • Perfluorobutane: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, granting perfluorobutane exceptional thermal and chemical stability.[6][12] It is resistant to most chemical attacks under normal conditions.

  • 1,1,1,2,3,4,4,4-Octafluorobutane: While also highly stable, the C-H bonds are weaker than C-F bonds and represent potential sites for chemical reaction or thermal decomposition. Under high temperatures, thermal decomposition can generate highly toxic and corrosive substances like hydrogen fluoride.[13]

Safety and Handling
  • 1,1,1,2,3,4,4,4-Octafluorobutane: This substance is classified as a liquefied gas that may explode if heated. It is also a skin, eye, and respiratory irritant, requiring handling in a well-ventilated area with appropriate personal protective equipment (PPE).[1]

  • Perfluorobutane: The primary hazard associated with perfluorobutane is its potential as a simple asphyxiant in high concentrations by displacing oxygen.[14][15] As a liquefied gas, contact with the liquid or rapidly expanding gas can cause severe frostbite.[15]

Environmental Impact

This is a critical point of differentiation with significant regulatory implications.

  • Perfluorobutane: As a PFC, it is a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their extreme persistence in the environment.[16] Perfluorobutane has a very high Global Warming Potential (GWP) of 8,860 over a 100-year time horizon, meaning it is a potent greenhouse gas.[3] Its use is increasingly scrutinized and regulated globally.[17]

  • 1,1,1,2,3,4,4,4-Octafluorobutane: As an HFC, it also has a GWP, but the presence of C-H bonds allows for degradation in the atmosphere via reaction with hydroxyl radicals. This results in a much shorter atmospheric lifetime and a lower GWP compared to its perfluorinated analog. While HFCs are also subject to regulatory phase-downs, they are generally considered a less severe environmental threat than PFCs.

G node_result node_result A Liquid solvent needed at room temp? B High inertness & non-polarity critical? A->B No Res_HFC Consider 1,1,1,2,3,4,4,4-Octafluorobutane (Manage Irritancy) A->Res_HFC Yes C Low GWP & environmental persistence required? B->C No Res_PFC Consider Perfluorobutane (Requires Pressurized System) B->Res_PFC Yes D Need to dissolve moderately polar solutes? C->D No C->Res_HFC Yes D->Res_HFC Yes D->Res_PFC No

Caption: Decision framework for selecting a fluorinated solvent.

Summary and Recommendations

The choice between 1,1,1,2,3,4,4,4-Octafluorobutane and perfluorobutane is a trade-off between handling convenience, solvency range, and environmental impact.

Feature1,1,1,2,3,4,4,4-OctafluorobutanePerfluorobutane
Pros - Liquid at room temperature- Potentially broader solvency range- Lower GWP and environmental persistence- Extremely high chemical & thermal inertness- Ideal for dissolving fluorinated compounds & gases
Cons - Skin, eye, and respiratory irritant- Less chemically inert than PFCs- GWP is still a consideration- Gas at room temperature (requires pressure/cold)- Very high GWP and environmental persistence- Extremely limited solvency for non-fluorinated compounds

Recommendations:

  • 1,1,1,2,3,4,4,4-Octafluorobutane is the recommended starting point for applications requiring a liquid fluorinated solvent near ambient temperatures. Its potential to dissolve a wider array of solutes makes it more versatile for general research and as a process solvent, provided that its irritant properties are properly managed through engineering controls and PPE.

  • Perfluorobutane should be reserved for highly specialized applications where its unique properties are indispensable. These include use as a gas carrier, a solvent for polymerization of fluoromonomers, or in low-temperature reactions where its extreme inertness is paramount. Its significant environmental drawbacks and challenging handling requirements make it a less favorable choice for general-purpose solvent use.

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1,1,1,2,3,4,4,4-Octafluorobutane versus other hydrofluoroethers for heat transfer

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Hydrofluoroether Heat Transfer Fluids: A Comparative Analysis of 1,1,1,2,3,4,4,4-Octafluorobutane and Alternative Hydrofluoroethers

In the realms of advanced research, pharmaceuticals, and drug development, precise thermal management is not merely a procedural step but a cornerstone of experimental validity and product integrity. The ability to maintain stringent temperature control during chemical synthesis, biological processing, and for the reliable operation of analytical instrumentation is paramount. Hydrofluoroethers (HFEs) have emerged as a superior class of heat transfer fluids, prized for their excellent thermodynamic properties, material compatibility, and strong safety and environmental profiles, characterized by zero ozone depletion potential (ODP) and low global warming potential (GWP).

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of 1,1,1,2,3,4,4,4-octafluorobutane against other commercially significant hydrofluoroethers. We will delve into the key thermophysical properties that dictate heat transfer efficiency, present standardized methodologies for performance evaluation, and offer a data-driven comparison to inform fluid selection for your specific application.

Overview of Selected Hydrofluoroether Heat Transfer Fluids

The efficacy of a heat transfer fluid is determined by a suite of thermophysical properties. An ideal fluid exhibits high thermal conductivity for rapid heat dissipation, high specific heat to carry more thermal energy, and low viscosity to minimize pumping power requirements. Additionally, a wide operating temperature range, defined by the boiling and freezing points, is crucial for versatile applications.

Below is a comparative table of key properties for 1,1,1,2,3,4,4,4-octafluorobutane and two other widely used hydrofluoroethers: HFE-7100 (a mixture of methyl nonafluorobutyl ether isomers) and HFE-7200 (ethyl nonafluorobutyl ether).

Property1,1,1,2,3,4,4,4-OctafluorobutaneHFE-7100HFE-7200
Chemical Formula C4H2F8C4F9OCH3 (isomers)C4F9OC2H5
Molecular Weight ( g/mol ) 202.05[1]250264
Boiling Point (°C) 33-34[1]6176
Freezing Point (°C) N/A-135-138
Liquid Density (g/cm³ @ 25°C) 1.454 (estimate)[1]1.521.43
Liquid Thermal Conductivity (W/m·K @ 25°C) ~0.06 (estimated)0.0680.066
Liquid Specific Heat (kJ/kg·K @ 25°C) ~1.2 (estimated)1.181.21
Liquid Viscosity (cP @ 25°C) ~0.4 (estimated)0.450.58
Global Warming Potential (100-yr ITH) Low (specific value not available)32059
Ozone Depletion Potential 000

Experimental Methodology for Evaluating Heat Transfer Performance

To empirically compare the heat transfer capabilities of different fluids, a standardized experimental setup is essential. A common method involves measuring the single-phase convective heat transfer coefficient of the fluid flowing through a heated tube. This coefficient, h, quantifies the ability of the fluid to transfer heat from a surface.

Experimental Apparatus

The core of the experimental setup consists of a closed-loop fluid circuit. Key components include:

  • Fluid Reservoir: To hold the HFE being tested.

  • Pump: To circulate the fluid through the loop. A gear or centrifugal pump suitable for low-viscosity fluids is typically used.

  • Flow Meter: To accurately measure the mass flow rate of the fluid.

  • Test Section: A tube (often stainless steel) of known dimensions, uniformly heated by passing a controlled electrical current through its walls.

  • Temperature Sensors: Thermocouples or resistance temperature detectors (RTDs) placed at the inlet and outlet of the test section to measure the bulk fluid temperature, and attached to the outer surface of the test section to measure the wall temperature.

  • Heat Exchanger/Condenser: To remove heat from the fluid before it returns to the reservoir, maintaining a constant inlet temperature.

  • Data Acquisition System: To log temperature, flow rate, and power input data.

Experimental Protocol: Single-Phase Convective Heat Transfer
  • System Preparation: The system is evacuated and then charged with the test HFE to ensure no air is present. The solubility of air in HFEs can be significant (up to 50% by volume), and its presence can affect heat transfer properties and lead to evaporative losses.[2]

  • Fluid Circulation: The pump is started, and the flow rate is adjusted to the desired value. The system is allowed to reach a steady state, where the fluid temperatures are stable.

  • Heating: A known and controlled DC electrical power is applied to the test section.

  • Data Logging: Once the system reaches a new steady state (i.e., wall and fluid temperatures are constant), the following are recorded:

    • Inlet and outlet fluid temperatures (T_in, T_out).

    • Wall temperatures at multiple points along the test section (T_wall).

    • Mass flow rate (ṁ).

    • Power input to the heater (Q).

  • Calculations:

    • The rate of heat absorbed by the fluid is calculated as: q = ṁ * c_p * (T_out - T_in)

    • The heat flux (q'') at the inner surface of the tube is the power input divided by the inner surface area.

    • The local heat transfer coefficient (h) is then calculated using Newton's law of cooling: h = q'' / (T_wall,inner - T_bulk) where T_wall,inner is the calculated inner wall temperature and T_bulk is the average fluid temperature.

  • Repeatability: The experiment is repeated at different flow rates and heat fluxes to characterize the fluid's performance over a range of operating conditions.

ExperimentalWorkflow cluster_prep System Preparation cluster_run Experimental Run cluster_calc Data Analysis Evacuate Evacuate System Charge Charge with HFE Evacuate->Charge Circulate Circulate Fluid & Achieve Steady State Charge->Circulate Heat Apply Power to Test Section Circulate->Heat Log Log Data at New Steady State Heat->Log Calc_q Calculate Heat Absorbed (q) Log->Calc_q Calc_h Calculate Heat Transfer Coefficient (h) Calc_q->Calc_h Repeat Repeat Calc_h->Repeat Repeat for different flow rates/heat fluxes PropertyInfluence cluster_props Thermophysical Properties cluster_perf System & Performance Metrics Viscosity Viscosity (μ) PumpingPower Pumping Power Viscosity->PumpingPower increases HTC Heat Transfer Coefficient (h) Viscosity->HTC decreases (via Re, Pr) Conductivity Thermal Conductivity (k) Conductivity->HTC increases (via Pr) SpecificHeat Specific Heat (cp) SpecificHeat->HTC increases (via Pr) Density Density (ρ) Density->HTC increases (via Re)

Sources

validation of analytical methods for quantifying 2H,3H-Perfluorobutane in gas mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Quantifying 2H,3H-Perfluorobutane in Gas Mixtures

Introduction

2H,3H-Perfluorobutane (1,1,1,2,3,4,4,4-octafluorobutane, C4H2F8) is a fluorinated hydrocarbon with a range of potential applications, including as a specialty gas in industrial processes. The accurate and precise quantification of this compound in gas mixtures is critical for quality control, process monitoring, and safety. This guide provides a comprehensive overview of the validation of an analytical method for this purpose, grounded in the principles of scientific integrity and regulatory expectations.[1][2][3]

As a Senior Application Scientist, the objective is not merely to present a protocol but to elucidate the rationale behind the experimental design. This guide will walk through the validation of a hypothetical, yet scientifically robust, Gas Chromatography with Flame Ionization Detection (GC-FID) method. The principles and procedures outlined here are based on the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, ensuring a universally applicable and trustworthy approach.[1][2][4][5][6]

The Analytical Challenge and the Chosen Methodology

The primary analytical challenge in quantifying 2H,3H-Perfluorobutane in a gas mixture, such as nitrogen, is to ensure that the method is specific, accurate, and precise for the intended concentration range. Gas chromatography is the technique of choice for separating volatile compounds in a gaseous matrix.[7][8]

Proposed Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation : A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is proposed. FID is a robust and widely used detector that provides excellent sensitivity and a wide linear range for hydrocarbons.

  • Column : A mid-polarity column, such as a DB-624, is a suitable choice for separating halogenated hydrocarbons.

  • Carrier Gas : Helium or Nitrogen are appropriate carrier gases.

  • Sample Introduction : A gas sampling valve is recommended for repeatable and precise injection volumes.

The Validation Workflow: A Self-Validating System

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][6] The workflow is designed as a self-validating system, where each step builds upon the previous one to provide a comprehensive picture of the method's performance.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Report Validation Report LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Validation Parameters: Experimental Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter. The acceptance criteria provided are typical for analytical methods in regulated industries.

Specificity

Causality : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] For a gas mixture, this includes the bulk gas (matrix) and potential impurities.

Experimental Protocol :

  • Prepare a sample of the matrix gas (e.g., pure Nitrogen) and inject it into the GC system to obtain a blank chromatogram.

  • Prepare a sample of 2H,3H-Perfluorobutane at the target concentration (e.g., 100 ppm) in the matrix gas and inject it to obtain a reference chromatogram.

  • Identify potential impurities or related substances that could be present in the gas mixture. If available, prepare a mixture of these compounds in the matrix gas and inject it.

  • Inject a sample containing the analyte and the potential impurities to demonstrate that the analyte peak is well-resolved from all other peaks.

Acceptance Criteria :

  • The blank matrix should not show any significant peaks at the retention time of 2H,3H-Perfluorobutane.

  • The analyte peak should be resolved from any impurity peaks with a resolution of >1.5.

Illustrative Data :

SampleRetention Time of 2H,3H-Perfluorobutane (min)Peak AreaObservations
Nitrogen Blank-Not DetectedNo interfering peaks observed.
100 ppm Standard6.2150,000Symmetrical peak.
Impurity Mix--Peaks for impurities do not co-elute with the analyte.
Spiked Sample6.2150,250Analyte peak is well-resolved.
Linearity

Causality : Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample over a specified range.

Experimental Protocol :

  • Prepare a series of at least five calibration standards of 2H,3H-Perfluorobutane in the matrix gas, spanning the expected working range.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line.

Acceptance Criteria :

  • The correlation coefficient (r) should be ≥ 0.999.

  • The coefficient of determination (r²) should be ≥ 0.998.

  • The y-intercept should be not significantly different from zero.

Illustrative Data :

Concentration (ppm)Average Peak Area
1015,050
5075,100
100150,200
250375,500
500750,800

Linear Regression Results :

  • Slope : 1500

  • Y-intercept : 50

  • Correlation Coefficient (r) : 0.9999

  • Coefficient of Determination (r²) : 0.9998

Range

Causality : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol : The data from the linearity, accuracy, and precision studies are used to define the range.

Acceptance Criteria : The range is confirmed if the method meets the acceptance criteria for linearity, accuracy, and precision within that range. Based on the illustrative data, the range is established as 10 ppm to 500 ppm.

Accuracy

Causality : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol :

  • Prepare samples at a minimum of three concentration levels (low, medium, and high) across the defined range.

  • For each level, prepare at least three replicate samples.

  • Analyze the samples and calculate the concentration using the linear regression equation from the linearity study.

  • Express accuracy as the percentage recovery of the known amount of analyte added.

Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% for each concentration level.

Illustrative Data :

Theoretical Conc. (ppm)Measured Conc. (ppm)Recovery (%)
2019.899.0
2020.1100.5
2019.999.5
Average 19.9 99.7
200198.599.3
200201.0100.5
200200.5100.3
Average 200.0 100.0
450448.299.6
450451.8100.4
450449.199.8
Average 449.7 99.9
Precision

Causality : Precision is the measure of the degree of scatter of the analytical results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol :

  • Repeatability (Intra-assay precision) :

    • Prepare six replicate samples at 100% of the target concentration (e.g., 100 ppm).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision) :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Acceptance Criteria :

  • Repeatability : RSD should be ≤ 2.0%.

  • Intermediate Precision : RSD over the different conditions should be ≤ 3.0%.

Illustrative Data :

Repeatability (Day 1, Analyst 1)

ReplicateMeasured Conc. (ppm)
1100.5
299.8
3101.2
499.5
5100.8
6100.2
Mean 100.3
Std. Dev. 0.62
RSD (%) 0.62%

Intermediate Precision (Day 2, Analyst 2)

ReplicateMeasured Conc. (ppm)
1101.0
2100.2
3101.5
4100.0
5101.3
6100.5
Mean 100.8
Std. Dev. 0.58
RSD (%) 0.58%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol : LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria :

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Illustrative Data :

  • Standard Deviation of y-intercept : 150

  • Slope : 1500

  • LOD : 3.3 * (150 / 1500) = 0.33 ppm

  • LOQ : 10 * (150 / 1500) = 1.0 ppm

Robustness

Causality : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocol :

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the effect of the changes on the results.

Acceptance Criteria : The results should remain within the acceptance criteria for accuracy and precision.

Illustrative Data :

ParameterVariationMeasured Conc. (ppm)% Recovery
Nominal -100.3 100.3
Inlet Temp.195°C100.1100.1
Inlet Temp.205°C100.5100.5
Carrier Flow1.9 mL/min99.899.8
Carrier Flow2.1 mL/min100.6100.6

Comparison with Alternative Methods

While GC-FID is a robust technique for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and is an excellent confirmatory technique.

FeatureGC-FIDGC-MS
Specificity Based on retention time.Based on retention time and mass spectrum, providing higher confidence in identification.
Sensitivity Generally high for hydrocarbons.Can be very high, especially in Selected Ion Monitoring (SIM) mode.
Linearity Excellent, wide linear range.Good, but can be more limited than FID.
Robustness Very robust and easy to maintain.More complex instrumentation, can be less robust.
Cost Lower initial and running costs.Higher initial and running costs.

Summary of Validation Results

The proposed GC-FID method for the quantification of 2H,3H-Perfluorobutane in a nitrogen gas matrix has been successfully validated over a range of 10 ppm to 500 ppm. The method demonstrated excellent specificity, linearity, accuracy, and precision.

ValidationSummary cluster_characteristics Performance Characteristics Method Validated GC-FID Method Specificity Specific Method->Specificity No Interferences Accurate Accurate Method->Accurate 99.7-100.0% Recovery Precise Precise Method->Precise RSD < 1% Linear Linear Method->Linear r² > 0.999 Robust Robust Method->Robust Unaffected by Small Changes

Caption: Summary of the validated method's performance characteristics.

Conclusion

This guide has provided a detailed, step-by-step framework for the validation of an analytical method for quantifying 2H,3H-Perfluorobutane in gas mixtures. By explaining the causality behind each experimental choice and grounding the protocols in authoritative guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals. The presented GC-FID method, as validated through this comprehensive process, is demonstrated to be a reliable and robust tool for its intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • ASTM D1946 and D1945 Gas Analysis Standards . Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • A Comprehensive Approach to Investigating Fluorine-Bearing Gas Mixtures . Eurasian Chemico-Technological Journal. [Link]

  • The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples . Journal of Chromatography A. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants . PMC. [Link]

  • Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography . ACS Publications. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles . TrAC Trends in Analytical Chemistry. [Link]

  • Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry . PMC. [Link]

  • [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] . PubMed. [Link]

  • 2H,3H-Perfluorobutane . PubChem. [Link]

  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound . Semantic Scholar. [Link]

  • CRITERIA FOR VALIDATION OF METHODS USED BY CHEMICAL LABORATORIES AND RELATED INDUSTRIES . SADCAS. [Link]

  • Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection . PubMed. [Link]

Sources

Life Cycle Assessment of 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338eea) vs. Next-Generation Alternatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing and biologics cold-chain logistics, the selection of working fluids—whether as refrigerants for ultra-low temperature (ULT) lyophilization chillers, carrier fluids for active pharmaceutical ingredients (APIs), or precision medical device cleaning solvents—is heavily scrutinized[1]. 1,1,1,2,3,4,4,4-Octafluorobutane (ASHRAE designation: HFC-338eea) was historically synthesized as a zero-ozone-depletion-potential (ODP) alternative to legacy chlorofluorocarbons like CFC-11[2].

However, the modern regulatory landscape demands a rigorous Life Cycle Assessment (LCA) to weigh its environmental and thermodynamic performance against next-generation hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs)[3]. This guide provides an objective, data-driven comparison of HFC-338eea against modern alternatives, grounded in self-validating experimental protocols and mechanistic atmospheric chemistry.

Thermophysical & Environmental Baselines

To objectively evaluate HFC-338eea, we must first benchmark its fundamental properties against leading alternatives like HFO-1336mzz(Z) and HCFO-1233zd(E). These alternatives were specifically engineered to match the boiling points of legacy low-pressure fluids while drastically reducing atmospheric persistence[3].

Table 1: Thermophysical & Environmental Comparison
Parameter1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338eea)HFO-1336mzz(Z)HCFO-1233zd(E)
Chemical Formula CF3​−CHF−CHF−CF3​ CF3​−CH=CH−CF3​ CF3​−CH=CClH
Boiling Point ( Tb​ ) 25.4 °C33.4 °C19.0 °C
Critical Temperature ( Tc​ ) 160.5 °C171.3 °C166.5 °C
Ozone Depletion Potential (ODP) 00~0.00024
Global Warming Potential (100-yr) High21
Atmospheric Lifetime > 10 years22 days26 days
Primary Pharma Application Legacy API carrier / Chiller fluidULT Lyophilization ChillersCentrifugal Chillers

Mechanistic Atmospheric Degradation

The stark difference in Global Warming Potential (GWP) between HFC-338eea and modern HFOs stems entirely from their atmospheric degradation kinetics. HFC-338eea consists entirely of saturated carbon-carbon single bonds. When attacked by hydroxyl radicals (OH•) in the troposphere, the abstraction of a hydrogen atom is sterically hindered and thermodynamically unfavorable, leading to an atmospheric lifetime exceeding a decade[2].

Conversely, alternatives like HFO-1336mzz(Z) feature a carbon-carbon double bond ( C=C ). This π -bond acts as a reactive sink, allowing rapid OH• addition and subsequent molecular cleavage within weeks, thereby preventing long-term infrared absorption in the atmosphere[3].

Atmospheric_Degradation OH Hydroxyl Radical (OH•) HFC HFC-338eea (Saturated C-C) OH->HFC Attacks HFO HFO-1336mzz (C=C Double Bond) OH->HFO Attacks Slow Slow H-Abstraction (Lifetime > 10 yrs) HFC->Slow Fast Rapid OH Addition (Lifetime < 30 days) HFO->Fast GWP_High High GWP Accumulation Slow->GWP_High GWP_Low Low GWP Rapid Clearance Fast->GWP_Low

Figure 1: Comparative atmospheric degradation pathways of saturated HFCs versus unsaturated HFOs.

Life Cycle Assessment (LCA) Methodology

A comprehensive LCA for a pharmaceutical working fluid cannot rely solely on direct GWP; it must calculate the Total Equivalent Warming Impact (TEWI) , which includes indirect emissions from the electrical energy consumed during the fluid's operational life.

Experimental Protocol: Self-Validating Thermodynamic Performance Evaluation

To empirically determine the Coefficient of Performance (COP) and volumetric cooling capacity of HFC-338eea versus HFO alternatives, we utilize a highly controlled, self-validating closed-loop calorimeter.

Phase 1: System Preparation & Charging

  • Deep Evacuation: Evacuate the closed-loop calorimeter to < 10 microns. Causality: Non-condensable gases trapped in the system will artificially inflate compressor discharge pressures, leading to erroneous thermodynamic efficiency readings and accelerated lubricant degradation.

  • Precision Charging: Introduce the working fluid (e.g., HFC-338eea) into the liquid line using a mass scale accurate to ±0.5 g. Proper handling of pressurized liquefied gases is mandatory to prevent phase fractionation[4].

Phase 2: Steady-State Data Acquisition 3. Subcooling Control: Maintain a strict subcooling margin of 5 K at the condenser outlet. Causality: Subcooling guarantees a purely liquid state entering the electronic expansion valve (EEV). Without it, vapor bubbles (cavitation) would cause erratic mass flow rates, invalidating the enthalpy calculations. 4. Mass Flow Measurement: Utilize a Coriolis mass flow meter rather than a volumetric flow meter. Causality: Coriolis meters measure mass directly, rendering them immune to density fluctuations caused by minor temperature shifts in the liquid line.

Phase 3: Self-Validation Check (The Energy Balance) 5. Energy Closure Calculation: The system acts as its own validator. Calculate the energy balance:

Qevaporator​+Wcompressor​=Qcondenser​+Qambient_loss​

Validation Rule: If the calculated energy closure deviates by more than ±2%, the steady-state assumption is rejected, and the data point is discarded. This ensures that parasitic heat leaks are not masquerading as fluid inefficiency.

LCA_Workflow cluster_0 Life Cycle Inventory (LCI) & Testing Synthesis Chemical Synthesis & Purification Calorimetry Closed-Loop Calorimetry (Energy Balance) Synthesis->Calorimetry UsePhase Use Phase Emissions (Pharma Cold Chain) Calorimetry->UsePhase Validation Self-Validating Check: Energy In = Energy Out + Losses Calorimetry->Validation Validates EOL End-of-Life Recovery/Destruction UsePhase->EOL Impact Life Cycle Impact Assessment (GWP, ODP, TEWI) UsePhase->Impact EOL->Impact Validation->Calorimetry Feedback

Figure 2: System boundary and self-validating experimental workflow for the comparative LCA.

Conclusion

While 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338eea) successfully addressed the ozone depletion crisis by replacing CFC-11[2], its saturated fluorocarbon structure results in an unacceptably long atmospheric lifetime and high GWP. When subjected to a rigorous Life Cycle Assessment and thermodynamic evaluation, next-generation alternatives like HFO-1336mzz(Z) and HCFO-1233zd(E) demonstrate comparable or superior Coefficients of Performance (COP) in pharmaceutical chilling applications[3], while reducing direct environmental impact by over 99%. For drug development professionals designing new cold-chain infrastructure or API carrier systems, transitioning to unsaturated olefin technologies is both an environmental imperative and a thermodynamically sound choice.

References

1.[4] 1,1,1,2,3,4,4,4-Octafluorobutane - Safety Data Sheet 1100335 Source: synquestlabs.com URL:4

2.[2] Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants Source: epa.gov URL:2

3.[1] 1,1,1,2,3,4,4,4-Octafluorobutane, CasNo.75995-72-1 Antimex Chemical Limied Source: lookchem.com URL:1

4.[3] New Chemical Alternatives for the Protection of Stratospheric Ozone Project Summary Source: epa.gov URL:3

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1,1,2,3,4,4,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials research increasingly rely on specialized fluorinated solvents and intermediates, 1,1,1,2,3,4,4,4-Octafluorobutane (CAS: 75995-72-1) has emerged as a critical compound. Operating as a Senior Application Scientist, I have observed that handling this hydrofluorocarbon requires a nuanced understanding of its physical state. Existing right at the threshold of liquid and gas at standard ambient temperature and pressure (SATP), its volatility dictates our entire approach to Personal Protective Equipment (PPE), operational workflows, and environmental logistics[1][2].

This guide provides a causality-driven, self-validating framework for the safe handling, application, and disposal of 1,1,1,2,3,4,4,4-Octafluorobutane.

Quantitative Profiling & Hazard Causality

Before donning PPE, we must understand the mechanistic hazards of the chemical. 1,1,1,2,3,4,4,4-Octafluorobutane is stored as a liquefied gas under pressure[3]. Any release to atmospheric pressure causes rapid vaporization. This endothermic phase change strips heat from the surroundings, posing a severe frostbite risk upon dermal contact. Furthermore, its high density means that in a localized spill, the vapor will pool in lower areas, displacing oxygen and creating a silent asphyxiation hazard[2][3].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 75995-72-1Unique identifier for SDS and regulatory compliance tracking.
Boiling Point 26.7°C - 34.0°CVolatilizes at room temperature; necessitates pressurized liquid storage[1][2].
Density 1.453 g/cm³Vapors are significantly heavier than air; pools in low-lying areas[2].
Vapor Pressure 716 mmHg at 25°CGenerates high pressure in closed vessels at ambient temperatures[2].
GHS Hazards H280, H315, H319, H335Pressurized gas; causes skin, eye, and respiratory irritation[3].

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling liquefied fluorocarbons. The following matrix outlines the required gear and the scientific rationale behind each choice to ensure maximum safety.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Cryogenic insulated gloves over nitrile inner layerRapid endothermic vaporization of the liquid phase absorbs latent heat, causing immediate frostbite. Standard nitrile becomes brittle and shatters under cryogenic stress.
Eye & Face Chemical splash goggles + Polycarbonate face shieldPressurized liquid expansion can cause mechanical trauma and thermal freezing of the cornea upon splashing[3].
Body Protection Heavy-duty, fluid-resistant lab coat or Tyvek suitPrevents localized pooling of cold, dense vapor against the skin, mitigating dermal irritation (GHS H315)[3].
Respiratory Supplied Air Respirator (SAR) or SCBA in confined spacesThe heavy gas displaces oxygen. Standard air-purifying cartridge respirators do not provide oxygen in asphyxiating environments[3].

Operational Plan: Closed-System Dispensing Protocol

To guarantee trustworthiness in the lab, every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is confirmed.

G A Cylinder Preparation B Line Purging (N2 Gas) A->B Secure C Controlled Dispensing B->C Moisture Free D Reaction Application C->D Mass Flow E Cold Trap Condensation D->E Exhaust F Thermal Incineration E->F Halogen Waste

Operational workflow for handling and disposing of 1,1,1,2,3,4,4,4-Octafluorobutane.

Step 1: Environmental & Equipment Validation

  • Action: Install the pressurized cylinder in a walk-in fume hood and secure it with heavy-duty brackets.

  • Validation Check: Verify the fume hood's digital anemometer reads a face velocity of >0.5 m/s (100 fpm).

  • Causality: Physical damage to the valve of a pressurized liquefied gas can turn the cylinder into a kinetic projectile. Adequate airflow prevents localized asphyxiation zones[3].

Step 2: Line Purging & Moisture Elimination

  • Action: Connect stainless steel or PTFE-lined transfer hoses. Purge the lines with inert Nitrogen gas.

  • Validation Check: Monitor the inline moisture indicator until it reads <10 ppm (or turns from pink to blue).

  • Causality: Ambient moisture will freeze instantly during the endothermic expansion of the octafluorobutane, causing dangerous blockages and pressure buildup in the lines.

Step 3: Controlled Mass Transfer

  • Action: Open the primary valve slowly, utilizing a high-precision mass flow controller to dispense the liquid/gas into your closed-system reaction vessel.

  • Validation Check: Observe the mass balance scale. It should stabilize without continuous tare drift (which would indicate a system leak).

Emergency Response & First Aid

  • Dermal Exposure (Frostbite): Do NOT rub the affected area. Flush with lukewarm water (not hot) to slowly raise the tissue temperature. Causality: Rubbing frozen tissue causes severe mechanical shear damage to crystallized cell membranes.

  • Inhalation/Asphyxiation: Evacuate the subject to fresh air immediately. If the subject is unconscious, provide supplemental oxygen. Causality: The primary danger is hypoxia due to oxygen displacement, not systemic chemical toxicity[3].

  • Fire Hazard: While non-flammable, if heated under confinement, it poses an explosion risk. Fight fires remotely and use water spray to cool exposed containers[3].

Disposal and Environmental Logistics

Fluorinated compounds possess significant global warming potential (GWP) and atmospheric persistence. They must never be vented directly into the atmosphere.

Step 4: Post-Reaction Capture & Scrubber Routing

  • Capture: Route all exhaust from the reaction through a cold trap (using dry ice/acetone or liquid nitrogen) to condense unreacted 1,1,1,2,3,4,4,4-Octafluorobutane back into a liquid state.

  • Waste Segregation: Store the condensed liquid in a pressure-rated, clearly labeled halogenated waste container.

  • Destruction: Contract a licensed hazardous waste facility equipped with a high-temperature incinerator and a flue gas scrubber.

  • Validation Check: Ensure the waste contractor certifies the use of an alkaline scrubber. Causality: Thermal destruction of fluorocarbons generates highly toxic and corrosive hydrogen fluoride (HF) gas, which must be neutralized by an alkaline scrubber before any atmospheric release[3].

References

Sources

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Reactant of Route 1
1,1,1,2,3,4,4,4-Octafluorobutane
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Reactant of Route 2
1,1,1,2,3,4,4,4-Octafluorobutane

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